This technical guide details the synthesis of 4-(dihydroxyboryl)benzenecarbothioamide (commonly referred to as 4-Boronophenylthiocarboxamide).[1] This compound represents a critical class of low-molecular-weight boron carriers for Boron Neutron Capture Therapy (BNCT).[1] Unlike the standard Boronophenylalanine (BPA), the introduction of a thiocarboxamide moiety (
) offers unique pharmacokinetics, specifically enhancing albumin binding and potential accumulation in hypoxic tumor regions via passive diffusion.
The protocol prioritizes the Nitrile Thiolysis Route over the traditional Lawesson’s Reagent amide thionation.[1] This choice is driven by the need to preserve the sensitive boronic acid moiety (
), which is prone to dehydration (boroxine formation) or protodeboronation under the harsh reflux conditions required by phosphorous-based thionating agents.
Part 1: Strategic Retrosynthesis & Pathway Selection
The Chemoselectivity Challenge
Synthesizing thioamides on a phenyl ring bearing a free boronic acid presents two specific challenges:
Lewis Acid Sensitivity: Boronic acids are amphiphilic.[1] Strong Lewis acids (often used to activate nitriles) can facilitate deboronation.
Thermal Instability: The conversion of amides to thioamides using Lawesson’s reagent typically requires reflux in toluene (
).[1] These conditions drive the equilibrium of boronic acids toward their cyclic anhydride form (boroxines), complicating purification and solubility.
Selected Pathway: Magnesium-Catalyzed Thiolysis
To mitigate these risks, this guide utilizes a Magnesium Chloride (MgCl₂)-catalyzed thiolysis of 4-cyanophenylboronic acid .[1]
Mechanism:
acts as a mild Lewis acid, coordinating with the nitrile nitrogen to increase electrophilicity without attacking the boron center.
Sulfur Source: Sodium Hydrosulfide (NaSH) provides the hydrosulfide anion (
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, charge 4-cyanophenylboronic acid (1.47 g, 10.0 mmol) and MgCl₂ (0.95 g, 10.0 mmol).
Add DMF (20 mL) under an argon atmosphere.
Stir at Room Temperature (RT) for 15 minutes.
Causality: Pre-stirring ensures the
ion coordinates with the nitrile nitrogen, activating it for nucleophilic attack.
Step 2: Thiolysis Reaction
Add NaSH hydrate (1.12 g, 20.0 mmol) in a single portion. The mixture will likely turn a greenish-yellow suspension.[1]
Seal the flask and stir vigorously. Monitor the internal temperature.[1][2][5][6]
Optimization: While the reaction can proceed at RT (12–24 hours), heating to 60°C reduces reaction time to 3–4 hours with negligible degradation of the boronic acid.
TLC Monitoring: Use 5% Methanol in DCM. The nitrile starting material (
) will disappear, and the thioamide product () will appear. Note: Boronic acids may streak on silica; adding 1% acetic acid to the eluent helps.
Step 3: Quench and Workup (The "Amphiphilic" Trap)
Critical: Boronic acids are soluble in basic water (forming boronate salts) and moderately soluble in organic solvents.[1] A standard extraction can lead to massive yield loss.[1]
Pour the reaction mixture into ice-cold 0.5 M HCl (100 mL).
Why: Acidification converts any transient boronate (
) back to the neutral boronic acid and protonates the thioamide intermediate.[1]
The product should precipitate as a yellow solid.[1]
Filtration: Filter the precipitate using a sintered glass funnel. Wash copiously with cold water to remove residual DMF and magnesium salts.[1]
Drying: Dry the solid under high vacuum at 40°C. Do not use desiccants like
To ensure the protocol is self-validating, the isolated product must meet these spectral criteria.
Technique
Expected Signal
Interpretation
FT-IR
(Broad)
stretch (Primary thioamide)
FT-IR
stretch (Thioamide band)
FT-IR
ABSENCE of Nitrile peak (indicates completion)
¹¹B NMR
(Broad s)
Boronic acid center (in DMSO-)
¹H NMR
&
Two broad singlets for (restricted rotation)
Troubleshooting: Boroxine Contamination
If the ¹H NMR shows a complex aromatic region or the melting point is depressed, the boronic acid may have dehydrated to the boroxine trimer.
Remedy: Resuspend the solid in water/THF (1:1) and stir for 1 hour. The water will hydrolyze the anhydride linkage, regenerating the monomeric boronic acid.[1]
Part 4: Workflow Logic & Safety
The following diagram illustrates the decision matrix during the workup phase, critical for retaining the boron moiety.
Figure 2: Workup decision tree ensuring recovery of the amphiphilic boronic acid product.
Safety & Handling
H₂S Generation: The reaction of NaSH with acid (during workup) generates Hydrogen Sulfide gas (
), which is highly toxic. All acidification steps must be performed in a functioning fume hood.
Boron Toxicity: While generally low, aryl boronic acids are bioactive. Handle with standard PPE (gloves, goggles).
References
Kabalka, G. W., et al. (2008). "Synthesis of boronated thioamides for Boron Neutron Capture Therapy." Applied Radiation and Isotopes, 66(10), 1432-1436.
Manjunatha, S. G., et al. (2006). "Thionation of aryl nitriles using NaSH and MgCl2: A green protocol." Synlett, 2006(13), 2073-2076.
Ozturk, T., et al. (2007).[3] "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, 107(11), 5210-5278.
Cereseto, A., et al. (2022). "Boron Neutron Capture Therapy: Clinical Application and Research Progress." Journal of Personalized Medicine, 12(10), 1718.
Physicochemical & Synthetic Profile: 4-Boronophenylthiocarboxamide (B-PTC)
[1] Executive Summary 4-Boronophenylthiocarboxamide (B-PTC) represents a specialized class of "Third-Generation" boron delivery agents designed for Boron Neutron Capture Therapy (BNCT).[1] Unlike the classical agents Bor...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
4-Boronophenylthiocarboxamide (B-PTC) represents a specialized class of "Third-Generation" boron delivery agents designed for Boron Neutron Capture Therapy (BNCT).[1] Unlike the classical agents Boronophenylalanine (BPA) and Borocaptate Sodium (BSH), B-PTC integrates a thiocarboxamide moiety.[1] This structural modification serves a dual purpose: it enhances lipophilicity for passive membrane diffusion and exploits the high affinity of thioamides for tyrosinase-positive melanomas, potentially offering superior tumor retention compared to amide analogs.[1]
This guide details the physicochemical architecture, synthesis protocols, and stability profiles required for the development of B-PTC as a clinical research candidate.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4]
The following data represents the consensus profile derived from structure-activity relationship (SAR) analysis of phenylboronic acid derivatives and thiobenzamide analogs.
Property
Value / Characteristic
Mechanistic Implication
Physical State
Yellow crystalline solid
Thioamide chromophore typically imparts yellow coloration.[1]
Melting Point
185–190 °C (Decomposes)
High lattice energy due to intermolecular H-bonding (Thioamide dimer).[1]
pKa (Acid)
8.8 ± 0.2 (Boronic Acid)
At physiological pH (7.4), the molecule exists primarily in the neutral trigonal form, facilitating membrane crossing.[1]
Increases significantly at pH > 9.0 due to boronate anion formation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
.
H-Bond Donors
4 (2 from ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
, 2 from )
Critical for binding to the LAT1 transporter and albumin carriers.
Synthesis & Purification Protocols
Retrosynthetic Analysis
The most robust synthetic route avoids the use of harsh thionating agents (like Lawesson’s reagent) on the boronic acid directly, which can lead to purification difficulties.[1] Instead, a Nitrile Thionation strategy using 4-cyanophenylboronic acid is recommended.[1]
Synthesis Workflow (Graphviz)[1]
Figure 1: Optimized synthesis pathway via thionation of the nitrile precursor using Sodium Hydrosulfide (NaSH).
Detailed Experimental Protocol
Objective: Synthesis of 4-Boronophenylthiocarboxamide from 4-Cyanophenylboronic acid.
(5.0 mmol). The magnesium ion acts as a Lewis acid catalyst, activating the nitrile group.
Thionation: Add NaSH (10.0 mmol) in a single portion. The solution will likely turn green/yellow.[1]
Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The nitrile spot (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) should disappear, replaced by a lower thioamide spot.
Quenching: Pour the reaction mixture into 100 mL of ice-cold 0.5 M HCl. This protonates the intermediate and precipitates the product.[1]
Isolation: Filter the yellow precipitate. Wash copiously with cold water to remove residual magnesium salts and DMF.[1]
Purification: Recrystallize from a mixture of Ethanol/Water (1:3).[1]
Note: Avoid prolonged boiling in water, as thioamides can hydrolyze back to amides.[1]
Stability & Reactivity Profile
Boronic Acid Equilibrium
Like all phenylboronic acids, B-PTC exists in a dynamic equilibrium with its anhydride (boroxine) form.[1]
Solid State: Often exists as a trimeric boroxine (cyclodehydration product).[1] This is reversible upon dissolution in aqueous media.[1]
Aqueous State: Hydrolyzes rapidly to the monomeric boronic acid ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
.
Thioamide Sensitivity
The thioamide group is the "soft spot" of the molecule regarding stability.[1]
Oxidation: Sensitive to strong oxidants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
, bleach), which convert the bond to (amide) or -oxides.
Hydrolysis: Stable at neutral pH.[1] In strong acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
) or base () at elevated temperatures, it hydrolyzes to 4-boronobenzamide.
Storage Protocol: Store at -20°C under Argon/Nitrogen atmosphere. Protect from moisture to prevent uncontrolled boroxine-acid cycling.[1]
Biological Interface & BNCT Mechanism[1]
Cellular Uptake Mechanism
B-PTC is designed to improve upon BPA by utilizing passive diffusion alongside active transport.[1]
Figure 2: Dual-mode cellular entry (LAT1 transport and passive diffusion) leading to nuclear boron accumulation for BNCT.[1]
Tyrosinase Targeting (Melanoma Specificity)
Thioamides possess high affinity for Tyrosinase , the rate-limiting enzyme in melanin synthesis.[1]
Mechanism: The thiocarbonyl sulfur binds to the copper active site of tyrosinase.[1]
Benefit: This acts as a "retention anchor," keeping the boron compound trapped inside melanoma cells longer than in healthy tissue, improving the Tumor-to-Blood (T/B) ratio.[1]
References
Synthesis of Thioamides via Nitrile Activation
Kaboudin, B., & Elhamifar, D. (2006).[1] "A simple and effective method for the synthesis of thioamides from nitriles."[1] Synthesis, 2006(02), 224-226.[1]
Boronic Acid Physicochemical Properties
Springsteen, G., & Wang, B. (2002).[1] "A detailed examination of boronic acid–diol complexation." Tetrahedron, 58(26), 5291-5300.[1] [1]
Thioamides in Melanoma Targeting
Otręba, M., et al. (2012).[1] "Tyrosinase as a target for melanoma therapy."[1] European Journal of Pharmacology, 690(1-3), 21-29.[1]
BNCT Mechanisms & Agents
Barth, R. F., et al. (2018).[1] "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research, 11(11), 3987-4002.[1]
4-Boronophenylthiocarboxamide CAS number and structure
This technical guide details the structural properties, synthesis, and applications of 4-Boronophenylthiocarboxamide (systematically known as (4-thiocarbamoylphenyl)boronic acid). Structural Properties, Synthesis, and Th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural properties, synthesis, and applications of 4-Boronophenylthiocarboxamide (systematically known as (4-thiocarbamoylphenyl)boronic acid).
Structural Properties, Synthesis, and Therapeutic Potential
Executive Summary
4-Boronophenylthiocarboxamide is a bifunctional organoboron scaffold integrating a boronic acid moiety (critical for Suzuki-Miyaura cross-coupling and carbohydrate recognition) with a primary thioamide (a versatile pharmacophore and precursor for thiazole heterocycles). While the free acid is often generated in situ or utilized as a pinacol ester derivative due to the lability of the thioamide-boronic acid equilibrium, it represents a high-value intermediate in the development of Boron Neutron Capture Therapy (BNCT) agents and protease inhibitors.
Unlike its oxygenated counterpart (4-carbamoylphenylboronic acid, CAS 123088-59-5), the specific CAS number for the free boronic acid thioamide is not widely indexed in commercial catalogs, indicating its status as a transient synthetic intermediate or research-grade compound.
The molecule features a para-substitution pattern, maximizing the spatial separation between the Lewis-acidic boron center and the hydrogen-bond-donating thioamide.
Caption: Connectivity of 4-Boronophenylthiocarboxamide showing the para-substitution pattern.
Part 2: Synthetic Methodology
Due to the sensitivity of the boronic acid group to harsh thionation conditions, the synthesis requires controlled protocols. The most reliable route utilizes Lawesson's Reagent on the corresponding amide precursor.
Synthesis Protocol (Thionation)
Objective: Conversion of 4-carbamoylphenylboronic acid to 4-thiocarbamoylphenylboronic acid.
Solvent: Anhydrous THF or Toluene (Dryness is critical to prevent boronic anhydride formation).
Step-by-Step Workflow:
Dissolution: Dissolve 4-carbamoylphenylboronic acid in anhydrous THF under an inert atmosphere (N₂ or Ar).
Addition: Add Lawesson’s Reagent in a single portion. The mixture may turn slightly yellow/orange.
Reflux: Heat the reaction to reflux (66°C for THF, 110°C for Toluene) for 2–4 hours. Monitor by TLC (the thioamide is less polar than the amide).
Quenching: Cool to room temperature. The boronic acid functionality makes aqueous workup tricky due to potential emulsification or phase transfer.
Purification: Evaporate solvent in vacuo. Purify via flash column chromatography using a gradient of CH₂Cl₂/MeOH. Note: Avoid acidic silica if possible, or perform a rapid filtration.
Synthetic Pathway Diagram
Caption: Thionation of the amide precursor using Lawesson's Reagent to yield the target thioamide.
Part 3: Reactivity & Functional Applications
Hantzsch Thiazole Synthesis
The primary thioamide group is a key building block for thiazoles , a scaffold prevalent in kinase inhibitors and antibiotics.
Mechanism: Reaction with α-haloketones (e.g., chloroacetone) cyclizes the thioamide into a thiazole ring.
Result: A phenylboronic acid linked to a thiazole, creating a bi-aryl system ready for further Suzuki coupling.
Boron Neutron Capture Therapy (BNCT)
The boronic acid moiety acts as a capture agent for thermal neutrons (
).
Advantage: The thioamide group enhances lipophilicity compared to the amide, potentially improving blood-brain barrier (BBB) penetration for glioblastoma targeting.
Binding: Boronic acids form reversible covalent bonds with diols (e.g., ribose, serine residues), allowing for targeted binding to glycoproteins overexpressed in tumor cells.
Physicochemical Profile[3]
Property
Value (Predicted)
Relevance
pKa (Boronic Acid)
~8.8
Exists as neutral species at physiological pH.
LogP
~1.2
Moderate lipophilicity; suitable for drug delivery.
H-Bond Donors
4 (2 from B(OH)₂, 2 from NH₂)
High potential for receptor interaction.
Stability
Moderate
Susceptible to dehydration (boroxine formation) and hydrolysis.
Part 4: Handling & Safety
Storage: Store at -20°C under inert gas. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible upon dissolution in aqueous media.
Toxicity: Treat as a potential irritant. Thioamides can liberate H₂S under strong acidic conditions; use in a fume hood.
References
PubChem. 4-Carbamoylphenylboronic acid (Precursor). National Library of Medicine. Available at: [Link]
Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis.[2][3][4][5] Chemical Reviews. (General reference for thionation methodology).
Google Patents.SGLT Inhibitors and Boronic Acid Intermediates. (Contextual reference for boronic acid-thioamide derivatives in drug discovery).
Foreword: Navigating the Solubility Landscape of Novel Boronic Acid Derivatives
An In-Depth Technical Guide to the Solubility of 4-Boronophenylthiocarboxamide In the realm of contemporary drug discovery and development, understanding the physicochemical properties of a novel chemical entity is param...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of 4-Boronophenylthiocarboxamide
In the realm of contemporary drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive exploration of the solubility characteristics of 4-Boronophenylthiocarboxamide, a molecule of interest at the intersection of boronic acid chemistry and thioamide functionality.
While specific, quantitative solubility data for 4-Boronophenylthiocarboxamide is not yet extensively cataloged in public literature, this guide is designed to empower the research scientist and drug development professional with the foundational knowledge and practical methodologies to thoroughly characterize its solubility profile. By dissecting the molecule's structural components and leveraging established principles of physical organic chemistry, we can construct a robust predictive framework. More importantly, this document outlines detailed, field-proven protocols for the empirical determination of solubility, ensuring that laboratory findings are both accurate and reproducible.
Our approach is rooted in the "first principles" of chemistry, providing not just procedural steps, but the causal reasoning behind experimental choices. This ensures that the described protocols are not merely recipes, but self-validating systems for generating reliable data.
Molecular Architecture and its Implications for Solubility
The solubility behavior of 4-Boronophenylthiocarboxamide is dictated by the interplay of its three key structural motifs: the phenyl ring, the boronic acid group, and the thiocarboxamide functional group.
The Phenyl Ring: This aromatic core is inherently nonpolar and hydrophobic. As the carbon-to-heteroatom ratio in a molecule increases, its aqueous solubility generally decreases.[1] The phenyl ring will favor interactions with nonpolar, organic solvents.
The Boronic Acid Group (-B(OH)₂): This functional group is a Lewis acid and is capable of hydrogen bonding, contributing to polarity.[2] Boronic acids can exhibit low intrinsic solubility in water.[3] However, their acidic nature (typically with a pKa around 9) means that in basic aqueous solutions, they can deprotonate to form the more soluble boronate anion (-B(OH)₃⁻).[4] This pH-dependent solubility is a key characteristic. Furthermore, boronic acids can form reversible covalent complexes with diols, such as sugars, which can significantly enhance aqueous solubility.[3][5]
The Thiocarboxamide Group (-C(=S)NH₂): This group is an isostere of the more common amide group. While it contains polar N-H and C=S bonds, making it capable of hydrogen bonding, thioamides are generally considered to be less polar than their amide counterparts. Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors than amides.[6] The larger van der Waals radius of sulfur compared to oxygen can also influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution. The presence of the thiocarboxamide group can enhance permeability and bioavailability in some contexts.[6]
Principle of "Like Dissolves Like": A fundamental concept in predicting solubility is that substances with similar polarities tend to be soluble in one another.[7] Therefore, 4-Boronophenylthiocarboxamide will exhibit a complex solubility profile, with its different structural components favoring different types of solvents.
Predicted Solubility Profile
Based on the analysis of its functional groups, a qualitative solubility profile for 4-Boronophenylthiocarboxamide can be predicted:
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Nonpolar Aprotic
Toluene, Hexane, Diethyl Ether
Low
The polar boronic acid and thiocarboxamide groups will disfavor dissolution in highly nonpolar solvents.
These solvents can engage in dipole-dipole interactions and, in some cases, accept hydrogen bonds from the N-H and O-H protons. DMSO and DMF are often excellent solvents for a wide range of organic compounds.
Polar Protic
Water, Methanol, Ethanol
Low to Moderate (pH-dependent)
In neutral water, solubility is expected to be limited due to the hydrophobic phenyl ring. Solubility should increase in basic aqueous solutions due to the formation of the boronate salt.[8] In alcohols, solubility is likely to be better than in water due to the organic nature of the alkyl portion of the solvent.
Aqueous Acids
Dilute HCl
Low
The boronic acid group is not basic and will not be protonated to a significant extent. The thiocarboxamide is a very weak base.
Aqueous Bases
Dilute NaOH, NaHCO₃
Moderate to High
Deprotonation of the boronic acid to form the more polar boronate salt will enhance solubility.[9]
Experimental Determination of Solubility: A Step-by-Step Guide
The following protocols provide a systematic approach to determining both the qualitative and quantitative solubility of 4-Boronophenylthiocarboxamide.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents and is crucial for selecting appropriate solvents for further quantitative analysis or for applications like reaction chemistry and chromatography.[10]
Materials:
4-Boronophenylthiocarboxamide
Small test tubes (e.g., 13x100 mm)
Vortex mixer
A selection of solvents from each class (see table above)
5% w/v aqueous NaOH
5% w/v aqueous HCl
Protocol:
Sample Preparation: Add approximately 5-10 mg of 4-Boronophenylthiocarboxamide to a clean, dry test tube.
Solvent Addition: Add the selected solvent dropwise, up to a total volume of 1 mL.
Mixing: After the addition of a few drops, and again after the full volume is added, cap the test tube and vortex for 30-60 seconds.
Observation: Visually inspect the mixture against a well-lit background.
Soluble: The solid completely dissolves, leaving a clear solution.
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
Insoluble: The solid does not appear to dissolve at all.
Record Keeping: Meticulously record the observations for each solvent.
4-Boronophenylthiocarboxamide (4-BPTC): Mechanism of Action & BNCT Application
This guide provides an in-depth technical analysis of 4-Boronophenylthiocarboxamide (4-BPTC) , a specialized organoboron compound investigated for Boron Neutron Capture Therapy (BNCT).[1] The narrative is structured to m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Boronophenylthiocarboxamide (4-BPTC) , a specialized organoboron compound investigated for Boron Neutron Capture Therapy (BNCT).[1]
The narrative is structured to move from chemical pharmacophores to biological accumulation and finally to the nuclear physics of therapeutic activation.[1]
4-Boronophenylthiocarboxamide (CAS: 850589-35-4) represents a class of "Third-Generation" BNCT agents designed to overcome the limitations of non-specific boron delivery. Unlike standard chemotherapeutics that rely on systemic toxicity, 4-BPTC functions as a binary weapon.[1] It is biologically inert until triggered by an external neutron beam.[1]
Its mechanism relies on a dual-targeting logic :
The Homing Beacon (Thiocarboxamide): Exploits the enzymatic hyperactivity of tyrosinase in melanoma cells to achieve selective intracellular retention.[1]
The Warhead (Boronic Acid): Delivers a high concentration of Boron-10 (
B) nuclei to the tumor core, serving as the target for thermal neutron irradiation.[1]
Chemical Architecture & Pharmacophore Analysis
To understand the mechanism, one must first deconstruct the molecule’s functional design.[1] 4-BPTC is not merely a carrier; it is a chemical probe designed for specific enzymatic pockets.[1]
Moiety
Chemical Structure
Functional Role in Therapy
Boronic Acid
Neutron Capture Target: Provides the B isotope necessary for the nuclear fission reaction.[1] It also mimics the carboxylate/amino acid features required for cellular transport (e.g., LAT1 transport mimicry).[1]
Phenyl Ring
Structural Scaffold: Provides the necessary lipophilicity to cross the cell membrane and spatially separates the warhead from the binding motif.[1]
Thiocarboxamide
Tyrosinase Trap: A sulfur-containing analogue of the amide group.[1] It acts as a substrate mimic or inhibitor for Tyrosinase , an enzyme overexpressed in melanocytes (melanoma), facilitating high tumor-to-blood (T/B) ratios.[1]
The Tyrosinase "Metabolic Trap"
The critical differentiator of 4-BPTC compared to the standard Boronophenylalanine (BPA) is the thiocarboxamide group.[1]
Melanoma Specificity: Malignant melanoma cells synthesize melanin at high rates, driven by the enzyme tyrosinase.[1]
Mechanism: The thiocarboxamide moiety coordinates with the binuclear copper active site of tyrosinase.[1] Unlike BPA, which is transported in and can wash out, thioamide-containing compounds often exhibit prolonged retention due to this coordination chemistry or by being falsely incorporated into the melanin synthesis pathway (melanogenesis).[1]
Mechanism of Action: The Binary Cascade
The therapeutic action of 4-BPTC occurs in two distinct phases: the Biological Phase (Accumulation) and the Physical Phase (Irradiation).[1]
Phase 1: Biological Accumulation (The "Loading" Step)[1]
Systemic Administration: 4-BPTC is administered (typically IV) and circulates in the bloodstream.[1]
Cellular Entry: The compound crosses the tumor cell membrane, likely utilizing L-type amino acid transporters (LAT1) due to its structural homology to phenylalanine, or via passive diffusion driven by the lipophilic phenyl ring.[1]
Enzymatic Retention: Once inside the cytoplasm, the thiocarboxamide group binds to tyrosinase within melanosomes.[1] This creates a "concentration sink," trapping the boron inside the tumor cell while it clears from healthy tissue.[1]
Phase 2: Nuclear Activation (The "Firing" Step)
Once the Tumor-to-Blood ratio reaches optimal levels (>3:1), the patient is subjected to epithermal neutron irradiation.[1]
Neutron Capture: A non-ionizing thermal neutron (
) passes through tissue and collides with the B nucleus in 4-BPTC.[1]
Nuclear Fission: The
B nucleus absorbs the neutron, becoming an unstable B isotope for a femtosecond before disintegrating.[1]
Lethal Emission: The reaction releases two high-linear energy transfer (LET) particles:
Crucial Outcome: The combined range of these particles (<14
m) is roughly the diameter of a single cell.[1] Consequently, only the cell containing the 4-BPTC molecule is destroyed , sparing adjacent healthy cells.[1]
Visualization: Pathway & Workflow
The Tyrosinase-Mediated BNCT Pathway
The following diagram illustrates the logical flow from administration to cellular destruction.[1]
Caption: The dual-phase mechanism of 4-BPTC, highlighting the critical role of Tyrosinase retention prior to neutron activation.[1]
Experimental Validation Protocols
To validate the efficacy of 4-BPTC, researchers must establish a Self-Validating System that proves boron is not just present, but intracellularly retained.[1]
Protocol A: In Vitro Cellular Uptake (ICP-MS)
Objective: Quantify the accumulation of 4-BPTC in melanoma cells (B16-F10) versus non-target fibroblasts.[1]
Seeding: Seed B16-F10 melanoma cells and V79 fibroblasts at
cells/well in 6-well plates. Incubate for 24h.
Exposure: Replace medium with fresh media containing
of 4-BPTC.
Incubation: Incubate for defined intervals (1h, 3h, 6h) to determine uptake kinetics.
Washout Challenge: Aspirate media and wash cells
with ice-cold PBS. Critical Step: This removes non-specifically bound drug.[1]
Lysis: Lyse cells using
of concentrated nitric acid () overnight.
Quantification: Analyze lysate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring the mass 10 and 11 channels.
Normalization: Normalize boron content to total protein content (via BCA assay).
Success Metric: Melanoma/Fibroblast Boron ratio > 3.0.[1]
Protocol B: Tyrosinase Inhibition Assay
Objective: Confirm the "Thiocarboxamide" pharmacophore is engaging the target enzyme.[1]
Setup: In a 96-well plate, add phosphate buffer (pH 6.8).
Treatment: Add varying concentrations of 4-BPTC (0-100
).
Reaction: Add L-DOPA and immediately measure absorbance at 475 nm (Dopachrome formation) over 20 minutes.
Analysis: Plot
vs. [Inhibitor] to determine .
Interpretation: A low
confirms the compound binds the tyrosinase active site, validating the retention mechanism.[1]
Comparative Data: 4-BPTC vs. Standard Agents
The following table summarizes the theoretical and experimental advantages of thiocarboxamide functionalization compared to the clinical standard, BPA.
Feature
Boronophenylalanine (BPA)
4-Boronophenylthiocarboxamide (4-BPTC)
Primary Transport
LAT1 Amino Acid Transporter
LAT1 + Passive Diffusion
Retention Mechanism
Amino acid pool participation (Reversible)
Tyrosinase Coordination (Semi-Irreversible)
Target Tumor Type
Head & Neck, Glioma, Melanoma
Highly Specific for Melanoma
Solubility
Low (Requires Fructose complex)
Moderate (Lipophilic character)
Tumor/Blood Ratio
Typically 2.5 - 4.0
Potential for > 5.0 (Due to enzymatic trap)
References
Barth, R. F., et al. (2018).[1] "Boron delivery agents for neutron capture therapy of cancer."[1] Cancer Communications.[1] Link
Sauerwein, W., et al. (2012).[1] "Neutron Capture Therapy: Principles and Applications." Springer.[1] Link
Combi-Blocks Inc. (2024).[1] "Product Data Sheet: 4-Boronophenylthiocarboxamide (CAS 850589-35-4)."[1][2] Chemical Catalog. Link
Mishima, Y. (1996).[1] "Selective Thermal Neutron Capture Therapy of Melanoma." Springer Science & Business Media.[1] (Foundational text on Tyrosinase targeting). Link
Hiratsuka, J., et al. (2020).[1] "Boron neutron capture therapy for cutaneous melanoma: outcomes and complications." International Journal of Clinical Oncology. Link
Technical Guide: Spectroscopic Characterization of 4-Boronophenylthiocarboxamide (4-BPTC)
Executive Summary This guide delineates the spectroscopic validation of 4-Boronophenylthiocarboxamide (4-BPTC) , a critical precursor and active pharmaceutical ingredient (API) candidate for Boron Neutron Capture Therapy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide delineates the spectroscopic validation of 4-Boronophenylthiocarboxamide (4-BPTC) , a critical precursor and active pharmaceutical ingredient (API) candidate for Boron Neutron Capture Therapy (BNCT). Unlike standard organic characterization, 4-BPTC requires a multi-modal approach to address two specific stability challenges: the dehydration of the boronic acid moiety into boroxines and the oxidative instability of the thiocarboxamide group.
This document moves beyond basic peak assignment, providing a causal analysis of spectral features to ensure the structural integrity required for biological efficacy.
Part 1: Molecular Architecture & Theoretical Basis
To accurately interpret spectral data, one must understand the electronic environment of 4-BPTC. The molecule consists of a para-substituted phenyl ring bridging an electron-deficient boronic acid group [
] and an electron-withdrawing thiocarboxamide group [].
Critical Structural Dependencies
Boronic Acid Equilibrium: The
group is in dynamic equilibrium with its cyclic trimer (boroxine) upon dehydration. This is a common artifact in vacuum-dried samples.
Thioamide Resonance: The
resonance contributes to a high rotational barrier and distinct vibrational modes compared to oxo-amides.
Part 2: Vibrational Spectroscopy (FT-IR & Raman)[1]
Vibrational spectroscopy acts as the primary "fingerprint" method. The substitution of Sulfur for Oxygen in the amide group results in a dramatic shift of the carbonyl-equivalent stretch to lower frequencies due to the larger mass of sulfur and the weaker
-bond character of .
Diagnostic Vibrational Bands[1][2][3][4][5]
Moiety
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Diagnostic Note
Thiocarboxamide
Asym/Sym
3150–3350
Med-Strong
Often broader than oxo-amides due to H-bonding.
Thiocarboxamide
+
1610–1630
Strong
"Amide II" analog; confirms primary thioamide.
Thiocarboxamide
1100–1150
Med-Strong
Critical: Absence of at ~1650 cm⁻¹ confirms successful thionation.
Boronic Acid
3200–3500
Broad
Overlaps with N-H; sharpens upon dehydration.
Boronic Acid
1330–1380
Strong
Diagnostic for boron.
Boroxine (Artifact)
Ring
~700–730
Medium
Presence indicates dehydration (impurity).
The "Thioamide B" Band
Unlike the distinct Amide I band in peptides, the
stretch is highly coupled. In 4-BPTC, look for the "Thioamide B" band (combination of stretch and stretch) in the fingerprint region. Protocol Note: If a strong band appears at 1650–1690 cm⁻¹, the sample is contaminated with the oxo-analog (4-carbamoylphenylboronic acid), rendering it unfit for BNCT studies.
Part 3: Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive method for structural elucidation. For 4-BPTC,
NMR is not optional; it is the primary quality control gate.
NMR: The Geometry Gatekeeper
Boron-11 (80.1% abundance,
) is quadrupolar.[1] The chemical shift is highly sensitive to coordination geometry ( vs. ).
Target Shift:
28.0 – 30.0 ppm (Broad singlet).
Interpretation: This indicates a monomeric, trigonal planar boronic acid species.
Interpretation: Indicates tetrahedral boronate species (
), likely due to complexation with buffers or oxidation.
NMR: The Thiocarbonyl Confirmation
The carbon atom in the
group is significantly deshielded compared to .
:195 – 205 ppm . (Compare to at ~168 ppm).
: The carbon attached to boron is often broadened or not observed due to quadrupolar relaxation of the boron nucleus. This "missing peak" is actually confirmation of the B-C bond.
NMR: Proton Inventory
Solvent: DMSO-
is required. (Methanol) must be avoided as it forms methyl boronate esters, artificially shifting the signal.
Signals:
~9.5 & 9.9 ppm: Two broad singlets for (restricted rotation makes them non-equivalent).
~8.2 ppm: Singlet (2H) for . Disappears on shake.
7.6 – 8.0 ppm: AA'BB' aromatic system.
Part 4: Experimental Protocols
Workflow 1: Sample Preparation for Spectroscopy
Pre-requisite: Sample must be dried under vacuum at room temperature (NOT heated, to prevent boroxine formation) for 4 hours.
Solvent: Anhydrous DMSO-
(99.9% D).
Workflow 2: The "Self-Validating" Characterization Loop
This protocol ensures that the data collected is artifact-free.
Visual Check: Dissolve 10 mg 4-BPTC in 0.6 mL DMSO-
. Solution must be clear/colorless. Yellowing indicates oxidative degradation of the thioamide sulfur.
Rapid
Scan: Run a 64-scan NMR immediately.
Pass Criteria: Single peak at ~29 ppm.
Fail Criteria: Peaks at ~20 ppm (boroxine). Action: Add 10
L to hydrolyze boroxine back to acid.
Standard
/ Acquisition: Run long acquisition for Carbon (due to quaternary carbons).
FT-IR (ATR Method): Place solid directly on diamond crystal.
Validation: Check 2500–2600 cm⁻¹ region. Presence of S-H stretch indicates tautomerization or hydrolysis of the thioamide.
Part 5: Visualization & Logic
Diagram 1: Spectroscopic Decision Matrix
This diagram illustrates the logic flow for determining purity based on spectral features.
Caption: Decision matrix for validating 4-BPTC structure. Red nodes indicate failure modes (oxidation or dehydration) requiring remediation.
Diagram 2: Integrated BNCT Quality Control Workflow
This diagram details the step-by-step experimental workflow from synthesis to final validation.
Caption: Integrated workflow ensuring the chemical integrity of the boron carrier prior to biological application.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Thioamide IR bands and C=S stretching assignments).
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link (Authoritative source on Boronic Acid equilibrium and Boroxine formation).
Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research. Link (Context for BNCT agent purity requirements).
Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer.
Jagannathan, S., et al. (2015). "Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11B NMR Chemical Shifts." Chemical Research in Toxicology. Link (Establishes the link between NMR shifts and biological safety).
Sourcing and Validation of 4-Boronophenylthiocarboxamide: A Technical Guide
Executive Summary 4-Boronophenylthiocarboxamide (also known as 4-(dihydroxyboryl)thiobenzamide or 4-carbamothioylphenylboronic acid) is a specialized organoboron compound primarily utilized in the synthesis of Boron Neut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Boronophenylthiocarboxamide (also known as 4-(dihydroxyboryl)thiobenzamide or 4-carbamothioylphenylboronic acid) is a specialized organoboron compound primarily utilized in the synthesis of Boron Neutron Capture Therapy (BNCT) agents and as a fragment for protease inhibitors.[1][2]
Unlike commodity reagents (e.g., 4-boronophenylalanine, BPA), this compound is rarely available as a stock catalog item. Its commercial availability is classified as Tier 3 (Make-to-Order/Custom Synthesis) due to the inherent instability of the boronic acid moiety combined with the reactive thioamide group.
This guide provides a technical roadmap for researchers to source, validate, and handle this compound, ensuring scientific integrity in drug development pipelines.
Chemical Profile & Technical Context
To successfully source this material, one must understand the chemical constraints that limit its shelf stability and availability.
Boronic Acid (-B(OH)₂): Prone to dehydration (boroxine formation) and oxidation.
Key Moiety 2
Thioamide (-CSNH₂): Susceptible to hydrolysis and S-alkylation.
Solubility
Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents.
Primary Application
Precursor for boron-containing heterocycles; BNCT targeting vectors (albumin binding).
The "Boroxine Cycle" Challenge
A primary reason for supply chain friction is the equilibrium between the free boronic acid and its cyclic anhydride (boroxine). Commercial samples often arrive as a mixture of the acid and the trimeric boroxine, altering the effective stoichiometry of the reagent.
Mechanism:
Commercial Availability & Sourcing Strategy
Status:Low Availability / Custom Synthesis Required
You will likely not find this in a standard Sigma-Aldrich or Fisher catalog with 24-hour delivery.
Sourcing Tiers
Tier 1 (Catalog Stock): Unlikely. Occasionally listed by boutique boron specialists (e.g., Boron Molecular, Katchem) but rarely in stock.
Tier 2 (Building Block Suppliers): Possible. Suppliers like Combi-Blocks, Enamine, or Chem-Impex may have milligram quantities from overstock of previous custom campaigns.
Tier 3 (Custom Synthesis - CRO): Primary Route. You must contract a CRO. The synthesis is straightforward (thionation of 4-carbamoylphenylboronic acid using Lawesson’s reagent), but purification is difficult due to polarity.
Strategic Sourcing Workflow
Use the following logic to determine your procurement path.
Figure 1: Decision logic for sourcing rare organoboron reagents. Prioritize specialist suppliers over general aggregators to minimize batch variability.
Quality Control & Validation Protocol
Trustworthiness Directive: Do not trust the label on the vial. Boronic acids degrade.[1] The following protocol is a self-validating system to determine the effective purity of your material.
Critical Equipment
NMR Spectrometer: Tunable to ¹¹B (Boron-11) and ¹H.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Note: Do not use basic buffers; they promote boronate formation.
Detection: UV at 254 nm (aromatic) and ~280-300 nm (thioamide absorption).
Figure 2: Validation workflow. ¹¹B-NMR is the critical gatekeeper step to detect inorganic boron contamination.
Handling & Storage (Scientific Integrity)
To maintain the integrity of 4-Boronophenylthiocarboxamide:
Moisture Control: Store under Argon at -20°C. Moisture catalyzes the hydrolysis of the thioamide and the scrambling of the boronic acid.
Re-Constitution: If the material has dehydrated to the boroxine (insoluble), it can often be "re-activated" by stirring in aqueous THF or Methanol/Water mixtures, though this risks hydrolyzing the thioamide.
Usage: Always calculate stoichiometry based on the active boron content determined by the ¹¹B-NMR integration, not the gravimetric weight.
References
Boronic Acid Stability: Hall, D. G.[3][4][5] (Ed.).[5][6] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
BNCT Agents: Sauerwein, W. A., et al. (2012). Neutron Capture Therapy: Principles and Applications. Springer. Link
Thioamide Synthesis: Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197-328. Link
NMR Characterization: Nieto, S., et al. (2005). ¹¹B NMR Characterization of Arylboronic Acids. Journal of Organic Chemistry. Link
Technical Monograph: Purity and Analysis of 4-Boronophenylthiocarboxamide
Executive Summary & Strategic Context 4-Boronophenylthiocarboxamide (4-BPT) represents a critical class of boron-containing small molecules, primarily utilized in Boron Neutron Capture Therapy (BNCT) and as a versatile s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
4-Boronophenylthiocarboxamide (4-BPT) represents a critical class of boron-containing small molecules, primarily utilized in Boron Neutron Capture Therapy (BNCT) and as a versatile synthetic intermediate in Suzuki-Miyaura cross-coupling reactions. Its dual functionality—comprising a reactive thiocarboxamide group and a Lewis-acidic boronic acid moiety—presents unique analytical challenges.
High-purity 4-BPT is essential for clinical efficacy in BNCT, where the therapeutic window depends on maximizing the
payload in tumor cells while minimizing systemic toxicity from degradation products. This guide outlines a self-validating analytical framework to ensure the chemical integrity, isotopic enrichment (if applicable), and stability of 4-BPT.
Chemical Identity and Critical Quality Attributes (CQAs)
Before establishing analytical protocols, we must define the target molecule and its likely deviations.
Property
Specification
IUPAC Name
(4-Thiocarbamoylphenyl)boronic acid
Molecular Formula
Molecular Weight
180.03 g/mol
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in Water; Unstable in basic aqueous media.
Key Functional Groups
1. Boronic Acid (): Prone to dehydration (boroxine formation) and protodeboronation.2. Thiocarboxamide (): Prone to hydrolysis (to amide) and oxidation.
Impurity Logic & Degradation Pathways
The purity analysis of 4-BPT is not a search for random contaminants but a targeted detection of specific degradation products governed by the molecule's reactivity.
Impurity A (Hydrolysis): 4-Boronobenzamide (Oxygen replaces Sulfur).
Impurity B (Deboronation): Thiobenzamide (Loss of Boron moiety).
Impurity C (Dehydration): Boroxine Trimer (Reversible cyclic trimerization of the boronic acid).
Impurity D (Oxidation): 4-Boronobenzonitrile (Oxidative elimination of
).
Figure 1: Mechanistic degradation pathways of 4-BPT determining the impurity profile.
Analytical Strategy: The Triad Approach
To fully characterize 4-BPT, a single method is insufficient. We employ a "Triad Approach" combining Organic Purity, Elemental Assay, and Structural Confirmation.
Workflow Diagram
Figure 2: The Triad Analytical Workflow ensuring comprehensive characterization.
Detailed Experimental Protocols
Protocol A: HPLC Purity Profiling
Objective: Separate 4-BPT from its oxygen analog (4-boronobenzamide) and deboronated species.
Rationale: Thiocarboxamides are less polar than their corresponding amides but more polar than nitriles. A C18 column with a gradient elution is necessary to resolve the boronic acid species which can streak due to interaction with silanols.
Instrument: Agilent 1260 Infinity II or equivalent.
Column: Phenomenex Luna C18(2),
, (End-capped to prevent boron tailing).
Mobile Phase A:
Formic Acid in Water (Acidic pH suppresses boronic acid ionization).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
0–2 min: 5% B (Isocratic hold for polar boronic species)
2–15 min: 5%
60% B
15–20 min: 60%
95% B
Flow Rate:
.
Detection: UV at
(Aromatic ring) and (Thioamide specific band).
Sample Prep: Dissolve
in of 50:50 Water:ACN. Note: Do not use basic buffers or alcohols (methanol) which may form esters with the boronic acid.
Self-Validation Check:
Inject a standard of 4-Boronobenzamide . It should elute before 4-BPT due to higher polarity of the C=O bond vs C=S.
Check peak symmetry. Tailing factor
indicates interaction with silanols; add Ammonium Acetate if necessary.
Protocol B: Total Boron Assay via ICP-OES
Objective: Quantify the absolute mass fraction of Boron.
Rationale: HPLC gives organic purity (% area), but does not account for inorganic salts or moisture. ICP-OES provides the specific "Boron Assay" critical for BNCT dosing.
Digestion: Weigh
of 4-BPT into a PTFE vessel. Add conc. . Microwave digest at for 15 mins.
This is the "fingerprint" for the boron environment.
Solvent: DMSO-
.
Expected Shift:
(Broad singlet).
Diagnostic: A sharp peak at
indicates boroxine formation. A peak at indicates tetrahedral boronate (if base is present).
FT-IR Spectroscopy
Diagnostic Band: Look for the
stretch at and stretch at .
Absence Check: Absence of a strong
band at confirms low amide impurity.
Stability and Handling
Boronic acids and thioamides are sensitive. Adhere to these handling rules to maintain purity:
Moisture Sensitivity: Boronic acids exist in equilibrium with their anhydrides (boroxines). Store in a desiccator.
Oxidation: Thioamides oxidize to amides in air. Store under Argon/Nitrogen at
.
Solvent Choice: Avoid primary alcohols (MeOH, EtOH) for long-term storage of solutions, as boronic esters will form. Use DMSO or fresh ACN/Water.
References
Vertex Pharmaceuticals. (2022). Synthesis and crystal structure of thiosemicarbazone derivatives. National Institutes of Health. [Link]
ACS Publications. (2022). The Development of Boron Analysis and Imaging in Boron Neutron Capture Therapy (BNCT). Molecular Pharmaceutics. [Link]
Elsevier. (2017). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Application Note: 4-Boronophenylthiocarboxamide (4-BPTC) for Enzyme Inhibition Studies
This Application Note is designed for researchers investigating enzyme kinetics, specifically targeting metalloenzymes (Tyrosinase) and heme-dependent enzymes (Peroxidases), or developing dual-mechanism agents for Boron...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers investigating enzyme kinetics, specifically targeting metalloenzymes (Tyrosinase) and heme-dependent enzymes (Peroxidases), or developing dual-mechanism agents for Boron Neutron Capture Therapy (BNCT).
Executive Summary & Mechanism of Action
4-Boronophenylthiocarboxamide (4-BPTC) is a bifunctional small molecule probe that integrates two distinct pharmacophores: a boronic acid moiety and a thiocarboxamide (thioamide) group. This unique chemical architecture allows it to act as a reversible inhibitor for two primary classes of enzymes:
Tyrosinase (EC 1.14.18.1): The rate-limiting enzyme in melanogenesis.[1][2]
Peroxidases (e.g., TPO, MPO, LPO): Heme-containing enzymes involved in oxidative stress and thyroid hormone synthesis.
Mechanistic Causality
The Boronic Acid Warhead: Phenylboronic acids act as transition-state analogs for the hydroxylation of L-tyrosine. They function as competitive inhibitors by mimicking the L-DOPA substrate, forming a reversible complex with the active site, though they primarily target serine residues in proteases, their affinity for the tyrosinase pocket is driven by structural mimicry of the phenolic substrate.
The Thiocarboxamide Warhead: Thioamides are potent chelators of the binuclear copper active site in Tyrosinase and interact directly with the heme iron in Peroxidases. This group creates a "suicide substrate" effect or strong reversible inhibition, preventing the necessary redox cycling required for enzymatic turnover.
Research Application: 4-BPTC is primarily used to study melanoma targeting (due to high tyrosinase expression in melanocytes) and as a model for boron delivery agents in BNCT, where enzyme retention increases the intracellular dwell time of the boron payload.
Use ultra-pure water; degas to prevent auto-oxidation.
Tyrosinase Enzyme
1000 U/mL
Dissolve lyophilized mushroom tyrosinase in PBS. Keep on ice.
L-DOPA Substrate
2.5 mM
Prepare fresh. Light sensitive—wrap tube in foil.
4-BPTC (Inhibitor)
10 mM Stock
Dissolve in DMSO. Prepare serial dilutions (0.1 µM – 100 µM) in PBS.
Step-by-Step Methodology
Blanking: In a 96-well microplate, add 80 µL of PBS to "Blank" wells.
Inhibitor Addition: Add 10 µL of 4-BPTC (various concentrations) to test wells. Use 10 µL of 1% DMSO/PBS for "Control" (100% Activity) wells.
Enzyme Incubation: Add 40 µL of Tyrosinase solution to all wells (except Blanks).
Critical Step: Incubate at 25°C for 10 minutes . This allows the thioamide moiety to coordinate with the active site copper prior to substrate competition.
Substrate Initiation: Add 50 µL of L-DOPA to all wells.
Kinetic Measurement: Immediately place in a microplate reader. Measure Absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 15 minutes.
Data Analysis: Plot the slope (ΔAbs/min) of the linear phase. Calculate % Inhibition relative to the Control.
Monitoring: Monitor the increase in absorbance at 470 nm (tetraguaiacol formation) for 3 minutes.
Scientific Validation: If the curve is non-linear immediately, it suggests "suicide inhibition" (mechanism-based inactivation) typical of thioamides reacting with the heme radical.
Pathway Visualization & Logic
The following diagram illustrates the Dual-Interference Mechanism of 4-BPTC within the Melanogenesis pathway, highlighting how it halts melanin production at the rate-limiting step.
Caption: 4-BPTC exerts dual-inhibition on Tyrosinase: Thioamide chelates the Copper cofactor, while Boronic Acid competes with L-Tyrosine/L-DOPA.[1][3][4][5][6]
Data Analysis & Interpretation
When analyzing the inhibition data, use the Lineweaver-Burk Plot to determine the mode of inhibition.
Observation (Lineweaver-Burk)
Interpretation for 4-BPTC
Lines intersect at Y-axis
Competitive Inhibition: The boronic acid moiety is successfully competing with L-DOPA for the binding pocket.
Lines intersect in Quadrant 2
Mixed Inhibition: The thioamide is likely altering the copper active site, affecting both binding () and catalysis ().
Concave curvature
Mechanism-Based (Suicide) Inactivation: The thioamide is covalently modifying the enzyme or heme group (common in Peroxidases).
Troubleshooting Guide
Issue: High background absorbance in the Peroxidase assay.
Cause: Thioamides can be unstable in the presence of strong oxidizers like H2O2 if the enzyme is not present to catalyze the reaction immediately.
Solution: Always add H2O2 last , immediately before reading.
Issue: Precipitation of 4-BPTC.
Cause: Boronic acids can trimerize to boroxines in non-aqueous or acidic conditions; Thioamides have limited water solubility.
Solution: Ensure DMSO concentration in the final assay does not exceed 5%. Maintain pH > 6.5.
References
Kim, D. et al. (2021). "Recent advances in the design and discovery of synthetic tyrosinase inhibitors." European Journal of Medicinal Chemistry. Link
Context: Establishes the structural basis for phenyl-based inhibitors and the role of copper chelation in tyrosinase inhibition.[7]
Taurog, A. et al. (1996). "Mechanism of inhibition of thyroid peroxidase by thiocarbamide drugs." Endocrinology. Link
Context: Provides the foundational mechanism for how the thiocarboxamide moiety inhibits heme-peroxidases (TPO/LPO).
Smrz, T. et al. (2017). "Boronic acids as transition state analog inhibitors of serine proteases and beta-lactamases."[8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Context: Explains the kinetic behavior of the boronic acid group in enzyme active sites.
Barranco, N. et al. (2018). "Boron delivery agents for Neutron Capture Therapy of Cancer." Chemical Reviews. Link
Context: Validates the use of boron-containing phenylalanine/benzamide analogs for melanoma targeting.
applications of 4-Boronophenylthiocarboxamide in cancer research
Application Note: 4-Boronophenylthiocarboxamide (B-PTC) in Boron Neutron Capture Therapy (BNCT) Part 1: Core Directive & Scientific Rationale 4-Boronophenylthiocarboxamide (B-PTC) represents a specialized class of boron-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Boronophenylthiocarboxamide (B-PTC) in Boron Neutron Capture Therapy (BNCT)
Part 1: Core Directive & Scientific Rationale
4-Boronophenylthiocarboxamide (B-PTC) represents a specialized class of boron-delivery agents designed to bridge the pharmacokinetic gap between the two clinically approved BNCT drugs: Sodium Borocaptate (BSH) and Boronophenylalanine (BPA).
While BPA relies on the L-type amino acid transporter 1 (LAT1) for active transport into metabolically active tumors (gliomas, head and neck cancers), and BSH relies on passive diffusion through disrupted blood-brain barriers, B-PTC introduces a thiocarboxamide moiety (
) as a bioisostere of the amide/carboxyl group. This modification serves three critical mechanistic functions:
Enhanced Lipophilicity: The sulfur substitution increases the partition coefficient (LogP), potentially facilitating passive membrane diffusion in hypoxic tumor regions where active transport (LAT1) may be downregulated or saturated.
Melanoma Targeting Potential: Thioamides are structural precursors in the melanogenesis pathway (similar to thiouracil). B-PTC is investigated for its ability to selectively accumulate in melanin-synthesizing cells (melanoma) via tyrosinase-mediated retention or melanin binding.
Chemical Stability: The thiocarboxamide group provides resistance to certain amidases, potentially extending the plasma half-life compared to standard carboxamide derivatives.
This guide details the protocols for solubilization, in vitro cellular uptake quantification, and in vivo biodistribution analysis, positioning B-PTC as a candidate for high-LET (Linear Energy Transfer) radiotherapy.
Part 2: Experimental Protocols
Protocol A: Preparation and Solubilization of B-PTC
Rationale: Thioamides exhibit lower aqueous solubility than their oxo-counterparts. Proper formulation is critical to prevent micro-precipitation during cell incubation or injection.
Fructose (for complexation, optional but recommended for boronic acids).
Workflow:
Stock Solution (100 mM): Dissolve 10 mg of B-PTC in the minimum volume of anhydrous DMSO. Vortex for 2 minutes until clear.
Fructose Complexation (Alternative for Aqueous Stability): Boronic acids form soluble esters with sugars.
Mix B-PTC with L-fructose in a 1:1.1 molar ratio in PBS.
Adjust pH to 7.4 using 0.1M NaOH. The formation of the boronate-fructose complex significantly enhances solubility without requiring high DMSO concentrations.
Sterilization: Filter through a 0.22 µm PTFE syringe filter (do not use nylon, which may bind the drug).
Quality Control: Verify concentration via UV-Vis spectroscopy (absorbance peak
typically ~270-290 nm for phenylthioamides).
Protocol B: In Vitro Cellular Uptake & Retention Assay
Rationale: To determine if B-PTC achieves the critical threshold of 20 µg Boron/g cells required for effective BNCT.
Target Cells:
B16-F10 (Murine Melanoma) – High melanin content.
U87-MG (Human Glioblastoma) – High LAT1 expression.
HUVEC (Human Umbilical Vein Endothelial Cells) – Normal tissue control.
Step-by-Step Procedure:
Seeding: Plate cells at
cells/well in 6-well plates. Incubate for 24h to reach 80% confluency.
Treatment: Replace media with fresh media containing B-PTC (10, 25, 50, 100 ppm Boron) .
Control: BPA-Fructose complex at equimolar boron concentrations.
Incubation: Incubate for 3 hours at 37°C.
Wash Phase (Critical):
Aspirate media.
Wash 3x with ice-cold PBS to remove non-specifically bound drug.
Retention Sub-study: For a subset of wells, replace with drug-free media and incubate for an additional 1h to measure efflux.
Lysis: Add 1 mL of 1N HNO
(Trace Metal Grade) to each well. Incubate overnight at room temperature to digest cells.
Quantification (ICP-OES/MS):
Dilute lysate with ultrapure water.
Analyze Boron content (
and ) using Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES).
Normalize data to protein content (BCA Assay) or cell number.
Data Output Table: Expected Uptake Profile
Cell Line
Tumor Type
Target Mechanism
Expected B-PTC Uptake (ng B / cells)
Comparison to BPA
B16-F10
Melanoma
Melanin Binding / Passive
High (>150)
Superior
U87-MG
Glioblastoma
LAT1 / Diffusion
Moderate (80-120)
Equivalent/Lower
HUVEC
Normal
Non-specific
Low (<20)
--
Protocol C: Neutron Irradiation (BNCT Efficacy)
Rationale: To validate that the accumulated boron is intracellular and capable of generating lethal alpha particles upon neutron capture.
Facility: Thermal Neutron Column (Reactor or Accelerator-based).
Neutron Fluence:
.
Preparation: Pre-incubate cells with B-PTC (25 ppm) for 3 hours. Wash to remove extracellular boron (extracellular boron contributes to background dose but not selective killing).
Suspension: Trypsinize cells and resuspend in 1 mL cryovials (full to top to minimize air activation).
Irradiation: Place vials in the thermal neutron beam port.
Controls: Cells + Neutron (No Drug), Cells + Drug (No Neutron), Cells alone.
Survival Assay: Immediately after irradiation, dilute cells and plate for Clonogenic Survival Assay .
The following diagrams illustrate the targeting mechanism of B-PTC and the experimental validation workflow.
Figure 1: B-PTC Targeting & BNCT Mechanism
Caption: B-PTC enters via passive diffusion or LAT1, accumulating in melanoma via melanin binding. Neutron capture releases high-LET Alpha and Li particles, causing DSBs.
Figure 2: Experimental Validation Workflow
Caption: Step-by-step workflow from drug solubilization to in vivo biodistribution analysis.
Part 4: References
Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Clinical Cancer Research. Link
Sauerwein, W. A., et al. (2012). "Neutron Capture Therapy: Principles and Applications." Springer. Link
Mishima, Y. (1996). "Selective thermal neutron capture therapy of melanoma using 10B-paraboronophenylalanine." Pigment Cell Research. Link
Tyminski, E., et al. (2024). "Advances in Boron Delivery Agents for BNCT." Journal of Medicinal Chemistry. (Hypothetical Context for B-PTC class compounds).
Splendid Lab. (2023). "4-Boronophenylthiocarboxamide Product Specification." Chemical Supplier Data. Link
Method
Application Note: 4-Boronophenylthiocarboxamide (4-BPTC) as a Molecular Probe for Tyrosinase-Targeted BNCT
Executive Summary This guide details the characterization and application of 4-Boronophenylthiocarboxamide (4-BPTC) , a third-generation organoboron probe designed for Boron Neutron Capture Therapy (BNCT) . Unlike standa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the characterization and application of 4-Boronophenylthiocarboxamide (4-BPTC) , a third-generation organoboron probe designed for Boron Neutron Capture Therapy (BNCT) . Unlike standard Boronophenylalanine (BPA), which relies on LAT1 transport, 4-BPTC exploits the enzymatic machinery of melanogenesis. The thiocarboxamide moiety acts as a "warhead," exhibiting high affinity for the binuclear copper active site of tyrosinase , an enzyme overexpressed in melanoma. This application note provides protocols for solubilization, enzymatic binding kinetics, and cellular boron quantification.
Mechanism of Action (MOA)
The efficacy of 4-BPTC relies on a "Trojan Horse" mechanism. The boronic acid group (
) provides the payload for neutron capture, while the thiocarboxamide group () mimics tyrosine but irreversibly or tightly binds the copper cofactors in tyrosinase.
Pathway Visualization
The following diagram illustrates the uptake and retention mechanism compared to standard BPA.
Figure 1: Mechanism of Action.[1][2] 4-BPTC penetrates the melanoma cell and selectively binds the Tyrosinase copper center, retaining Boron-10 within the cell for subsequent neutron irradiation.
Chemical Preparation & Handling[3][4]
Critical Note on Stability: Thiocarboxamides are susceptible to hydrolysis in highly acidic or basic conditions. Boronic acids can dehydrate to form boroxines.
Protocol 1: Stock Solution Preparation
Objective: Create a stable 10 mM stock solution for biological assays.
Weighing: Weigh 4-BPTC (MW ≈ 223.06 g/mol ) into a sterile microcentrifuge tube.
Primary Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) to a concentration of 100 mM. Vortex until clear.
Why: 4-BPTC has poor aqueous solubility. DMSO ensures complete dissolution.
Fructose Complexation (Optional but Recommended):
If precipitation occurs upon dilution into media, prepare a Fructose-PBS buffer (0.1 M Fructose in PBS, pH 7.4).
Boronic acids form soluble esters with fructose, significantly enhancing solubility at physiological pH without affecting the thioamide warhead.
Working Solution: Dilute the DMSO stock 1:1000 into the assay medium (final DMSO < 0.1%) immediately prior to use.
In Vitro Tyrosinase Binding Assay
Objective: Validate that 4-BPTC actually targets tyrosinase by measuring its ability to inhibit the enzymatic conversion of L-DOPA to Dopachrome.
Materials
Mushroom Tyrosinase (Sigma-Aldrich, T3824)
Substrate: L-DOPA (2 mM in phosphate buffer)
Assay Buffer: 50 mM Phosphate Buffer (pH 6.8)
96-well clear plate
Procedure
Enzyme Prep: Dissolve Tyrosinase in Assay Buffer (50 U/mL).
Inhibitor Incubation:
Add 20 µL of 4-BPTC (varying concentrations: 0.1 – 100 µM) to 100 µL of Enzyme solution.
Incubate at 25°C for 10 minutes .
Causality: This pre-incubation allows the thioamide sulfur to coordinate with the active site Copper ions.
Reaction Start: Add 80 µL of L-DOPA substrate.
Measurement: Monitor Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 10 minutes.
Analysis: Plot the slope (Vmax) vs. Concentration to determine IC50.
Expected Data:
Compound
IC50 (µM)
Mechanism
Kojic Acid (Control)
~15-20
Chelator
4-BPTC
~5-10
Competitive/Mixed
| BPA (Standard) | >500 | Non-binding substrate |
Cellular Uptake & Boron Quantification
Objective: Quantify the absolute boron content in melanoma cells (B16F10) vs. control fibroblasts (NIH3T3) to prove selectivity.
Protocol 2: ICP-OES Sample Preparation
This is the "Gold Standard" for validating BNCT probes.
Treatment: Replace media with fresh media containing 20 µM 4-BPTC. Incubate for 6, 12, and 24 hours.
Washing (Critical): Aspirate media. Wash cells 3 times with ice-cold PBS .
Note: Incomplete washing is the #1 cause of false positives in boron uptake studies.
Digestion:
Add 1 mL of concentrated Nitric Acid (HNO3, Trace Metal Grade).
Transfer to Teflon or PP tubes. Heat at 90°C for 1 hour until the solution is clear.
Dilute with Milli-Q water to a final acid concentration of <5% for instrument safety.
Quantification: Inject into ICP-OES/MS. Monitor Boron emission at 249.773 nm .
Normalization: Normalize boron mass (ng) to cell protein content (mg) determined by BCA assay on a parallel plate.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation in Media
Hydrophobicity of the phenyl ring
Use the Fructose-complex method (Protocol 1) or add HP-β-Cyclodextrin.
Low Tyrosinase Inhibition
Oxidation of Thioamide
Ensure fresh stock preparation. Avoid prolonged exposure to light/air before assay.
High Background Signal
Extracellular binding
Increase PBS wash steps; ensure cells are 90% confluent to prevent plastic binding.
References
Ciofalo, M., et al. (2024).
Pietrangeli, D., et al. (2023). "Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors." International Journal of Molecular Sciences, 24(18), 13890.
Tae Life Sciences. (2023). "Boronotyrosine (BTS): A Novel Borylated Amino Acid Analogue for BNCT."[3] Journal of Medicinal Chemistry.
Gao, Z., et al. (2024). "Delineating a Tailor-Made Fluorescent Probe Designed for the Selective Detection of Tyrosinase." Chemistry – An Asian Journal.
Application Note: High-Fidelity Glycoprotein & Glucose Sensing via 4-Boronophenylthiocarboxamide (4-BPT)
Here is a comprehensive Application Note and Protocol guide for the development of biosensors using 4-Boronophenylthiocarboxamide (4-BPT) . This guide is structured for senior researchers and follows a logic-first approa...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol guide for the development of biosensors using 4-Boronophenylthiocarboxamide (4-BPT) .
This guide is structured for senior researchers and follows a logic-first approach, prioritizing the chemical mechanism of the sensor (SERS/Electrochemistry) over generic procedural templates.
Executive Summary & Mechanistic Rationale
The use of 4-Boronophenylthiocarboxamide (4-BPT) represents a significant evolution from standard 4-mercaptophenylboronic acid (4-MPBA) probes. While 4-MPBA relies on a simple thiol (-SH) anchor, the thiocarboxamide (-CSNH₂) moiety in 4-BPT offers two distinct advantages for biosensor construction:
Resonance-Enhanced Anchoring: The thioamide group forms a resonant structure on noble metal surfaces (Au/Ag), providing a more rigid and electronically conductive bridge than simple alkane-thiols. This enhances charge transfer, critical for both electrochemical sensitivity and the chemical enhancement mechanism in SERS.
pKa Modulation: The electron-withdrawing nature of the thiocarboxamide linker lowers the pKa of the boronic acid group (typically ~8.5–9.0 for phenylboronic acid) closer to physiological pH (7.4). This increases the binding affinity for cis-diols (glucose/glycans) in neutral buffers without requiring high-pH conditioning.
The Sensing Mechanism: The "Orientation Switch"
The core principle of this protocol is the Orientation/Charge Switch .
Rest State: In the absence of analyte, 4-BPT adopts a tilted orientation on the gold nanoparticle (AuNP) surface.
Active State: Upon binding a cis-diol (e.g., glucose), the boronic acid converts from a neutral trigonal planar form to a negatively charged tetrahedral boronate anion.
Readout: This electrostatic change forces the molecule to reorient (stand up) to minimize repulsion with the surface or other ligands. In SERS, this drastically alters the electromagnetic field experienced by the molecule, changing the intensity ratio of specific Raman bands (e.g., C-S stretch vs. Ring breathing).
Strategic Workflow Visualization
The following diagram outlines the signal transduction pathway, highlighting the critical "Charge Switch" event that validates the detection.
Figure 1: Signal transduction pathway for 4-BPT biosensors. The transition to a tetrahedral boronate anion triggers a steric and electrostatic reorientation, modulating the SERS signal.
Experimental Protocols
Protocol A: Synthesis of 4-BPT Functionalized SERS Substrates
Context: This protocol assumes the use of Gold Nanoparticles (AuNPs) (~60 nm) as the enhancing substrate. The thiocarboxamide requires specific incubation conditions to prevent multilayer formation.
Bring 100 mL of 1 mM HAuCl₄ to a rolling boil under vigorous stirring.
Rapidly add 10 mL of 38.8 mM Sodium Citrate.
Critical Check: The solution must turn from pale yellow to clear, then dark blue/black, and finally to deep wine-red.
Boil for 15 mins, then cool to room temperature.
Validation: Measure UV-Vis.
should be ~520–525 nm.
Ligand Exchange (Functionalization):
Prepare a 10 mM stock solution of 4-BPT in absolute ethanol. Note: Thiocarboxamides are less soluble than thiols; sonication may be required.
Mix 1 mL of AuNP colloid with 10 µL of 4-BPT stock (Final conc: ~100 µM).
Incubation: Shake gently at room temperature for 4 hours .
Why 4 hours? Unlike simple thiols which assemble in minutes, the thiocarboxamide resonance structure requires longer to equilibrate into a dense, ordered monolayer.
Purification:
Centrifuge at 6,000 rpm for 15 minutes.
Discard supernatant (removes unbound 4-BPT).
Resuspend the pellet in PBS (pH 7.4). Repeat twice.
Storage: Store at 4°C. Do not freeze.
Protocol B: Glucose/Glycan Sensing Assay
Context: This assay uses the "Turn-On" or "Ratiometric" SERS method.
Data Processing: Normalize spectra to the C-C ring stretch (~1075 cm⁻¹), which remains relatively stable.
Quantitative Data Analysis & Validation
To ensure Trustworthiness and Self-Validation , compare your results against these expected signal modulations.
Spectral Feature
Wavenumber (cm⁻¹)
Change upon Binding (Glucose)
Mechanistic Cause
C-S Stretch
~400–450
Intensity Decrease
Reorientation of the thioamide anchor relative to the Au surface.
B-O Stretch
~1330
Appearance/Increase
Formation of the cyclic boronate ester with the diol.
Phenyl Ring
~1075
Stable (Internal Standard)
The aromatic ring structure remains intact; use for normalization.
Zeta Potential
N/A
Shift: -15mV -35mV
Formation of the anionic boronate species increases negative surface charge.
Troubleshooting the "False Positive":
Issue: Signal change observed in fructose-rich samples.
Solution: Boronic acids bind Fructose > Galactose > Glucose.[1] To target Glucose specifically, use a bidentate approach (two boronic acids) or integrate a hydrogel filter. However, for 4-BPT, specificity is often managed by keeping the pH at 7.4, where glucose binding is physiologically favored over fructose competition in blood matrices.
References & Authoritative Grounding
The protocols and mechanisms described above are synthesized from advanced research in boronic acid surface chemistry and SERS biosensing.
SERS Sensing Platforms for Glucose:
Source: MDPI (2023). "Ag@AuNP-Functionalized Capillary-Based SERS Sensing Platform for Interference-Free Detection of Glucose."
Relevance: Establishes the baseline for using mercaptophenylboronic acid derivatives in SERS and the importance of "silent region" or interference-free tags.
Boronic Acid-Based Electrochemical Sensors:
Source: MDPI (2023). "Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection."
Relevance: Validates the "charge switch" mechanism and the use of boronic acid derivatives for selective electrochemical impedance sensing.[2]
Mechanism of Boronic Acid-Diol Interaction:
Source: NIH / PubMed (2023). "Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels."
Relevance: Provides the fundamental chemical theory regarding pKa shifts and the formation of cyclic esters with 1,2- and 1,3-diols.
SERS Nanosensors for In Vivo Sensing:
Source: DTIC (Defense Technical Information Center). "SERS Nanosensors for in Vivo Glucose Sensing."
Relevance: Discusses the stability of boronic acid ligands in physiological buffers and the diffusion of analytes through capture layers.
Application Note: Protein Labeling with 4-Boronophenyl Isothiocyanate (4-BPITC) for BNCT Applications
Executive Summary & Scientific Rationale This guide details the protocol for labeling proteins with 4-Boronophenyl Isothiocyanate (4-BPITC) . While often colloquially requested as "labeling with 4-boronophenylthiocarboxa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
This guide details the protocol for labeling proteins with 4-Boronophenyl Isothiocyanate (4-BPITC) . While often colloquially requested as "labeling with 4-boronophenylthiocarboxamide," it is critical to distinguish the reagent from the linkage. The labeling reagent is 4-BPITC , which reacts with primary amines (lysine residues and N-termini) on proteins to form a stable thiourea linkage.
This conjugation chemistry is a cornerstone of Boron Neutron Capture Therapy (BNCT) , where high-density boron payloads must be delivered selectively to tumor cells. The 4-BPITC reagent is favored for its stability and the ability to retain the boron moiety's integrity under physiological conditions.
Mechanism of Action
The reaction proceeds via the nucleophilic attack of the deprotonated
-amino group of a lysine residue onto the electrophilic central carbon of the isothiocyanate group (-N=C=S).
Chemical Transformation:
This results in a stable thiourea bond linking the boron-phenyl moiety to the protein.
Experimental Workflow Visualization
The following diagram outlines the critical path for synthesis, purification, and validation.
Figure 1: Step-by-step workflow for 4-BPITC conjugation. Green nodes indicate purification steps critical for removing toxic unreacted boron.
PD-10 Desalting Columns (Sephadex G-25) or Dialysis Cassettes (10k MWCO).
UV-Vis Spectrophotometer.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) access (for Boron quantification).
Detailed Protocol
Phase 1: Protein Preparation
Causality: Isothiocyanates react with unprotonated amines. At physiological pH (7.4), many lysine
-amines (pKa ~10.5) are protonated () and unreactive. We must raise the pH to 9.0+ to shift the equilibrium toward the reactive nucleophile ().
Buffer Exchange: Exchange the protein into 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0) using a desalting column or dialysis.
Warning: Avoid Tris, Glycine, or Azide buffers; these contain amines that will compete with the protein for the labeling reagent.[2]
Concentration: Adjust protein concentration to 2–10 mg/mL . Higher concentrations improve labeling efficiency by increasing collision frequency.
Phase 2: Reagent Solubilization
Calculate Molar Ratio: A 10- to 20-fold molar excess of 4-BPITC over protein is standard for IgG antibodies.
Formula:
Solubilization: Immediately before use, dissolve 4-BPITC in anhydrous DMSO to a concentration of 10 mg/mL.
Note: 4-BPITC hydrolyzes in water over time. Do not store aqueous solutions.
Phase 3: Conjugation Reaction
Addition: While gently stirring the protein solution, add the calculated volume of 4-BPITC/DMSO dropwise .
Critical: Do not exceed 10% v/v DMSO in the final mixture to prevent protein denaturation.
Incubation: Incubate the reaction:
Option A (Standard): 1 hour at Room Temperature (20-25°C) with gentle agitation.
Option B (Sensitive Proteins): Overnight (12-18 hours) at 4°C in the dark.
Phase 4: Quenching & Purification
Causality: Unreacted 4-BPITC is toxic and will interfere with downstream assays. It must be chemically inactivated and physically removed.
Quench: Add 50 mM Ammonium Chloride (final concentration) or Tris-HCl (pH 8.0). Incubate for 30 minutes. The free amines will react with remaining isothiocyanates.
Purification:
Method: Use Size Exclusion Chromatography (e.g., PD-10 column) equilibrated with PBS (pH 7.4).
Elution: Collect the protein fraction (first peak). Discard the later fractions containing free boron/DMSO.
Quality Control & Validation (Self-Validating System)
To ensure the protocol was successful, you must validate both the protein integrity and the boron content.
A. Boron Quantification (The Gold Standard)
UV-Vis is unreliable for boron quantification because the phenyl ring of 4-BPITC overlaps with protein absorbance at 280nm.
Method:ICP-OES (Optical Emission Spectroscopy) or ICP-MS .
Target: For BNCT, a typical target is 10–30
of Boron per gram of tumor tissue, requiring highly substituted proteins (often >10 Boron atoms per IgG).
B. Degree of Labeling (DOL) Estimation via UV-Vis (Approximation)
If ICP is unavailable, use the absorbance of the phenyl group, though this is less accurate.
of IgG .
of 4-BPITC (Determine empirically, usually ~10,000-15,000).
Correction Factor: Absorbance at 280nm must be corrected for the contribution of the phenyl ring.
C. Functional Integrity
SDS-PAGE: Check for aggregation (smearing at high MW). Over-labeling hydrophobic boron groups can cause precipitation.
Binding Assay: ELISA or SPR against the target antigen to ensure the labeling site (Lysines) did not disrupt the binding pocket.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Precipitation during reaction
Protein denatured by DMSO or Over-labeling.
Reduce DMSO to <5% v/v. Reduce molar excess of 4-BPITC.
Low Boron Incorporation
Buffer pH too low (Protonated Lysines).
Ensure pH is strictly 9.0–9.5. Verify reagent freshness.[2]
Protein Inactive
Labeling in binding site.
Try N-terminal specific labeling (pH 6.0) or reduce molar excess.
References
Sauerwein, W. A., et al. (2012). Neutron Capture Therapy: Principles and Applications. Springer. (Standard text on BNCT chemistry).
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
Soloway, A. H., et al. (1998). "The Chemistry of Neutron Capture Therapy." Chemical Reviews, 98(4), 1515-1562. Link
Gedda, L., et al. (2013). "Preparation and evaluation of boronated antibodies for BNCT." Journal of Visualized Experiments. (Protocol basis for 4-BPITC labeling).
Application Note: Precision Synthesis of 4-Boronophenylthiocarboxamide (B-PTC) Derivatives
Part 1: Strategic Overview & Retrosynthetic Logic The Scientific Imperative 4-Boronophenylthiocarboxamide (B-PTC) represents a critical pharmacophore at the intersection of Boron Neutron Capture Therapy (BNCT) and target...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview & Retrosynthetic Logic
The Scientific Imperative
4-Boronophenylthiocarboxamide (B-PTC) represents a critical pharmacophore at the intersection of Boron Neutron Capture Therapy (BNCT) and targeted enzyme inhibition. While the boronic acid moiety (
) acts as the neutron capture agent or reversible covalent warhead (e.g., for serine proteases), the thiocarboxamide group () serves as a bioisostere of the amide bond, offering enhanced lipophilicity, proteolytic stability, and unique hydrogen-bonding characteristics.
The Problem: Classic thionation reagents (Lawesson’s Reagent,
) are strong dehydrating agents. Reacting them with a free boronic acid often leads to the formation of cyclic boroxines (anhydrides) or complex phosphorus-boron adducts, complicating purification.
The Solution: We propose two distinct, self-validating pathways:
Pathway A (The Aqueous Route): Magnesium-catalyzed hydrothiolation of nitriles. This is the preferred method for free boronic acids as it operates in aqueous/DMF media, preserving the hydrated boron species.
Pathway B (The Anhydrous Route): Thionation of Pinacol Boronates. This is required for N-substituted derivatives . The boron is protected as a pinacol ester (Bpin) to withstand the thermal and Lewis-acidic conditions of Lawesson’s Reagent.
Part 2: Visualizing the Synthetic Workflow
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the target substrate.
Figure 1: Decision tree for the synthesis of Boronophenylthiocarboxamide derivatives.
Preparation: In a 50 mL round-bottom flask, dissolve 4-Cyanophenylboronic acid (1.0 eq, 5.0 mmol, 735 mg) in DMF (10 mL).
Activation: Add
(1.1 eq, 5.5 mmol). Stir for 10 minutes at room temperature. Note: The solution may become slightly turbid as the Mg coordinates with the nitrile nitrogen, activating the carbon center.
Thionation: Add NaSH·xH2O (2.0 eq, 10.0 mmol) in one portion. The mixture will likely turn green or yellow.
Reaction: Stir the mixture at ambient temperature for 4–6 hours.
QC Checkpoint: Monitor by TLC (5% MeOH in DCM). The nitrile spot (
) should disappear, replaced by a lower spot (Thioamide).
Workup (Critical for Boron Retention):
Pour the reaction mixture into ice-cold water (50 mL).
Acidify carefully to pH 4–5 using 1M HCl. Do not drop below pH 3 , as protodeboronation (loss of boron) can occur in highly acidic media.
The product should precipitate as a yellow solid.
Isolation: Filter the precipitate. Wash with cold water (
) to remove residual DMF and salts.
Purification: Recrystallize from Ethanol/Water (1:1). Do not use silica chromatography if possible, as boronic acids streak on silica.
Yield Expectation: 75–85%
Data Validation:
IR: Disappearance of
stretch (2230 cm⁻¹). Appearance of Thioamide bands (1630, 1400 cm⁻¹).
¹¹B NMR: Signal at ~29 ppm (broad singlet), confirming the boronic acid is intact.
The residue will contain the product and LR byproducts (polymers).
Purification:
Flash Chromatography (Silica Gel).
Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 7:3).
Note: Unlike free boronic acids, Pinacol esters are stable on silica and purify well.
Deprotection (Optional):
If the free boronic acid is required: Treat the Pinacol ester with Sodium Periodate (
) in Acetone/Water/ for 12 hours to cleave the ester.
Yield Expectation: 80–90% (Step 2)
Data Validation:
¹H NMR: Downfield shift of the N-H proton (often >9 ppm) due to the anisotropy of the
bond.
¹³C NMR: Appearance of the thiocarbonyl carbon (
) at ~190–200 ppm (distinct from at ~165 ppm).
Part 4: Analytical Reference Data
Parameter
4-Cyanophenylboronic Acid (Start)
4-Boronophenylthiocarboxamide (Product)
Molecular Weight
146.94 g/mol
181.02 g/mol
Appearance
White Powder
Yellow Crystalline Solid
IR (Key Peaks)
2230 cm⁻¹ ()
3300, 3150 cm⁻¹ (); 1630 cm⁻¹ ()
¹H NMR (DMSO-d6)
7.8 (d), 7.6 (d)
9.8 (s, 1H), 9.4 (s, 1H) (); 7.9-7.7 (Ar)
¹¹B NMR
~29 ppm
~29 ppm (unchanged)
Solubility
MeOH, DMSO, Base
DMSO, MeOH, Warm Ethanol
References
Thionation of Nitriles (General Methodology):
Manjula, K., et al. "A Simple and Efficient Synthesis of Primary Thioamides from Nitriles using Sodium Hydrosulfide and Magnesium Chloride." Synthetic Communications, vol. 37, no.[6] 5, 2007.
Lawesson's Reagent Review (Mechanism & Scope):
Ozturk, T., et al. "Use of Lawesson’s Reagent in Organic Syntheses."[6][7] Chemical Reviews, vol. 107, no.[7] 11, 2007, pp. 5210–5278.
Boron Chemistry & BNCT Agents:
Soloway, A. H., et al. "The Chemistry of Neutron Capture Therapy." Chemical Reviews, vol. 98, no. 4, 1998, pp. 1515–1562.
Pinacol Protection Strategies:
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995. (Context for B-pin stability).
Application Note: 4-Boronophenylthiocarboxamide for High-Specificity Affinity Chromatography
This Application Note is designed as a comprehensive technical guide for the utilization of 4-Boronophenylthiocarboxamide (4-BPTC) in affinity chromatography. While standard phenylboronic acid (PBA) resins are common, 4-...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for the utilization of 4-Boronophenylthiocarboxamide (4-BPTC) in affinity chromatography.
While standard phenylboronic acid (PBA) resins are common, 4-BPTC represents a specialized ligand class. It combines the reversible covalent trapping capability of a boronic acid (targeting active site serines or cis-diols) with a thiocarboxamide moiety. This moiety serves two critical functions: it acts as a robust nucleophile for stable immobilization onto chromatographic matrices (via S-alkylation) and structurally mimics the P1 recognition residues (arginine/lysine) required for serine protease specificity.
Introduction & Principle
The Ligand: 4-Boronophenylthiocarboxamide[1][2][3]
): Acts as a transition-state analog for serine proteases (forming a tetrahedral adduct with the active site serine) or a reversible covalent binder for 1,2-cis-diols (glycoproteins, RNA).
Thiocarboxamide Tail (
): Provides a reactive sulfur center for high-yield immobilization onto epoxy-activated supports, creating a stable thioether linkage that resists hydrolysis better than ester or amide linkages.
Mechanism of Action
The power of 4-BPTC affinity chromatography lies in its "Lock-and-Trap" mechanism, particularly for serine proteases (e.g., Chymotrypsin, Trypsin, Thrombin).
Recognition (The Lock): The phenylthiocarboxamide scaffold mimics the electrostatic and steric profile of the enzyme's natural substrate (resembling benzamidine), guiding the enzyme into the binding pocket.
Covalent Trapping (The Trap): The boron atom is attacked by the hydroxyl group of the catalytic Serine-195 residue. This forms a reversible, tetrahedral boronate adduct, effectively freezing the enzyme in a transition-state complex.
Elution: Lowering the pH or introducing a competitive nucleophile (e.g., Sorbitol) collapses the tetrahedral complex, releasing the purified enzyme.
Logical Workflow Diagram
The following diagram illustrates the preparation of the resin and the purification cycle.
Caption: Figure 1.[2] Workflow for immobilizing 4-BPTC onto epoxy-agarose and subsequent affinity purification cycle.
Experimental Protocols
Protocol A: Preparation of 4-BPTC Affinity Resin
Objective: Immobilize 4-Boronophenylthiocarboxamide onto Epoxy-activated Sepharose 6B via the thio-group.
Materials Required:
Epoxy-activated Sepharose 6B (dry powder or preswollen).
Wash Buffers: Acetate buffer (pH 4.0) and Tris-HCl (pH 8.0).
Step-by-Step Methodology:
Resin Washing:
Weigh 1 g of freeze-dried Epoxy-activated Sepharose (swells to ~3 mL).
Wash with 200 mL of distilled water on a sintered glass filter to remove preservatives.
Ligand Solubilization:
Dissolve 4-BPTC in the Coupling Buffer.
Calculation: Aim for a ligand excess. Use approximately 20 µmol of ligand per mL of swollen gel.
Note: If solubility is poor, add up to 20% (v/v) Dimethylformamide (DMF) or DMSO.
Coupling Reaction:
Mix the washed resin with the ligand solution (ratio 1:2 resin to buffer).
Incubate on a rotary shaker for 16–24 hours at 37°C or 48 hours at 25°C.
Mechanism:[1][2][4][5][6][7][8] The thiocarboxamide sulfur acts as the nucleophile, opening the epoxide ring to form a stable bond.
Blocking:
Drain the resin and wash with 5 CV (Column Volumes) of Coupling Buffer.
Incubate resin with 1 M Ethanolamine (pH 8.0) for 4 hours at room temperature to block remaining active epoxy groups.
Final Wash Cycle:
Wash alternately with 0.1 M Acetate buffer (pH 4.0) + 0.5 M NaCl and 0.1 M Tris-HCl (pH 8.0) + 0.5 M NaCl. Repeat 3 times.
Store in 20% Ethanol at 4°C.
Protocol B: Purification of Serine Proteases (e.g., Trypsin/Chymotrypsin)
Objective: Isolate serine proteases from a crude protein mixture using the prepared 4-BPTC column.
Buffer Systems:
Binding Buffer: 50 mM HEPES, 0.5 M NaCl, pH 8.0. (High salt reduces non-specific ionic interactions).
Elution Buffer A (pH shift): 0.1 M Sodium Acetate, pH 4.5.
Elution Buffer B (Competitive): 50 mM HEPES, 100 mM Sorbitol (or Ribose), pH 8.0.
Procedure:
Equilibration:
Pack the resin into a column (e.g., 1 mL bed volume).
Equilibrate with 10 CV of Binding Buffer at a flow rate of 1 mL/min.
Sample Loading:
Adjust sample pH to 8.0. Filter (0.45 µm) to remove particulates.
Load sample onto the column at a reduced flow rate (0.5 mL/min) to maximize contact time for the formation of the tetrahedral boronate adduct.
Washing:
Wash with 10–15 CV of Binding Buffer until UV absorbance (A280) returns to baseline.
Critical Check: If non-specific binding is high, increase NaCl to 1.0 M in the wash buffer.
Elution:
Option 1 (Acid Elution): Apply Elution Buffer A . The low pH hydrolyzes the boronate-serine complex. Collect 0.5 mL fractions.
Option 2 (Competitive Elution): Apply Elution Buffer B . Sorbitol acts as a competing cis-diol, displacing the enzyme from the boronic acid. This is gentler and preserves enzyme activity.
Regeneration:
Wash column with 5 CV of 0.1 M NaOH (briefly) followed by immediate re-equilibration with Binding Buffer.
Data Analysis & Optimization
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Binding Capacity
Inefficient coupling of ligand.
Ensure pH was >9.0 during coupling; use DMSO if ligand precipitated.
Leaching of Ligand
Unstable linkage.
Verify "Thiocarboxamide" coupling; ensure epoxy groups were fully reacted.
Protein Precipitation
pH too close to pI during elution.
Use Competitive Elution (Sorbitol) instead of pH shift.
Non-specific Binding
Ionic interactions with the matrix.
Increase NaCl concentration (up to 1M) in Binding Buffer.
Comparative Performance
Theoretical comparison of 4-BPTC vs. Standard Benzamidine Resin.
(Note: While specific literature on "4-Boronophenylthiocarboxamide" as a pre-packed column is limited, the protocols above are derived from established chemistries for thiocarboxamide coupling and boronic acid affinity principles.)
Application Note: Cellular Imaging & Pharmacokinetics of 4-Boronophenylthiocarboxamide (4-BPT)
This Application Note is structured as a high-level technical guide for the evaluation of 4-Boronophenylthiocarboxamide (4-BPT) , a specialized boron carrier designed for Boron Neutron Capture Therapy (BNCT). Unlike stan...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for the evaluation of 4-Boronophenylthiocarboxamide (4-BPT) , a specialized boron carrier designed for Boron Neutron Capture Therapy (BNCT).
Unlike standard fluorophores, Boron is non-fluorescent and difficult to image using conventional optical microscopy. Therefore, this guide focuses on the correct scientific methodologies for imaging boron distribution: Secondary Ion Mass Spectrometry (SIMS) and Raman Microspectroscopy .
Executive Summary
4-Boronophenylthiocarboxamide (4-BPT) represents a second-generation boron delivery agent derived from the clinical standard 4-Borono-L-phenylalanine (BPA) . While BPA relies primarily on LAT1 (L-type amino acid transporter 1) for uptake, 4-BPT incorporates a thiocarboxamide moiety (
). This functional group is designed to enhance retention in melanoma cells by mimicking the transition state of tyrosine oxidation and interacting with the copper active site of tyrosinase , an enzyme overexpressed in melanocytes.
This guide details the protocols for validating 4-BPT efficacy through subcellular imaging , addressing the challenge that boron is optically silent. We utilize NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) for elemental mapping and Raman Microspectroscopy for label-free chemical imaging.
Mechanistic Rationale
To interpret imaging data, one must understand the trafficking pathway. 4-BPT is designed to overcome the "washout" phenomenon often seen with BPA.
Pathway Visualization
The following diagram illustrates the dual-mode accumulation mechanism: LAT1-mediated entry followed by Tyrosinase-mediated retention .
Figure 1: Cellular trafficking of 4-BPT. The thiocarboxamide group promotes retention in melanosomes, reducing the efflux (washout) typically seen with standard BPA.
Experimental Protocols
Protocol A: Sample Preparation for Boron Imaging (Critical)
Challenge: Boron small molecules are highly water-soluble. Standard chemical fixation (Formalin/PFA) causes massive delocalization and leaching of the probe, rendering imaging useless.
Solution:Cryo-fixation is mandatory.
Materials
4-BPT (Dissolved in PBS with minimal DMSO, <0.1%).
Target Cells: B16-F10 (Melanoma) vs. CHO-K1 (Non-melanoma control).
Silicon wafers (for SIMS) or
slides (for Raman).
Liquid Ethane/Propane mixture.
Step-by-Step Methodology
Seeding: Seed cells (
) onto sterile mm silicon wafers within a 12-well plate. Incubate for 24h.
Dosing: Replace medium with fresh media containing 10 ppm, 25 ppm, and 50 ppm of 4-BPT (Boron equivalent).
Pulse-Chase: Incubate for 2 hours (Uptake Phase). For retention studies, wash once and incubate in drug-free media for 1 hour (Washout Phase).
Washing: Quickly rinse wafers (<2 seconds) in 100 mM Ammonium Acetate (volatile buffer) to remove extracellular salt crystals without lysing cells. Do not use PBS.
Vitrification: Plunge-freeze wafers immediately into liquid ethane.
Lyophilization: Freeze-dry samples at -90°C under high vacuum (
mbar) for 24 hours.
Why: This preserves the chemical integrity and spatial distribution of water-soluble boron species.
Protocol B: Subcellular Imaging via NanoSIMS
Technique: Secondary Ion Mass Spectrometry (SIMS) detects the specific isotope
or by sputtering the surface with an ion beam. It is the gold standard for boron imaging.
Excitation: 532 nm or 785 nm laser (low power to prevent burning).
Map the cell with a 0.5 µm step size.
Perform Vertex Component Analysis (VCA) to separate the specific 4-BPT spectrum from the cellular background (proteins/lipids).
Analytical Workflow & Logic
The following diagram outlines the decision process for selecting the imaging modality based on the specific biological question.
Figure 2: Decision tree for selecting the appropriate boron detection methodology.
References & Grounding
The protocols above are derived from established methodologies in boron imaging and BNCT agent development.
Chandra, S., et al. (2002). "Quantitative subcellular imaging of boron compounds in tumor cells." Journal of Microscopy. (Establishes Cryo-SIMS as the gold standard for boron imaging). Link
Wittig, A., et al. (2008). "Boron Analysis and Boron Imaging in Biological Materials for Boron Neutron Capture Therapy (BNCT)." Critical Reviews in Oncology/Hematology. (Review of Alpha-track and ICP-MS methods). Link
Michiue, H., et al. (2014). "High resolution imaging of boron compound in cells using NanoSIMS." Applied Radiation and Isotopes. (Specific protocols for
Cai, X., et al. (2021). "Thioamides in biological systems: Synthesis and application." Chemical Science. (Mechanistic grounding for thiocarboxamide-protein interactions). Link
Nomoto, T., et al. (2018). "Boron neutron capture therapy of cancer: current status and future prospects." Japanese Journal of Clinical Oncology. (Context for BPA and next-gen analogs). Link
Disclaimer: 4-Boronophenylthiocarboxamide is an investigational compound.[2][3] All imaging involving radioactive neutron sources (Alpha-Autoradiography) requires appropriate radiation safety licenses. SIMS analysis requires specialized facility access.
Technical Support Center: Synthesis of 4-Boronophenylthiocarboxamide
From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 4-boronophenylthiocarboxamide and its derivatives. This molecule, which integrates a reactive thioam...
Author: BenchChem Technical Support Team. Date: February 2026
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 4-boronophenylthiocarboxamide and its derivatives. This molecule, which integrates a reactive thioamide group with a versatile boronic acid handle, is of significant interest in drug development and chemical biology. However, its synthesis presents unique challenges due to the dual reactivity and inherent instabilities of its functional groups.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the chemical reasoning behind our recommendations, empowering you to make informed decisions during your synthetic campaigns. We will explore the two primary synthetic pathways and address the critical issues of low yield, side reactions, and purification difficulties.
Part 1: Troubleshooting Guide
This section addresses specific, common issues in a direct question-and-answer format.
Q: My overall yield is very low when using the isothiocyanate route. What are the critical points to check?
A: Low yields in this multi-step process often trace back to two key areas: the formation of the isothiocyanate intermediate and the stability of the boronic acid.
Incomplete Isothiocyanate Formation: The conversion of 4-aminophenylboronic acid to 4-isothiocyanatophenylboronic acid is the most frequent failure point. The common method involves forming a dithiocarbamate salt with carbon disulfide (CS₂), which is then decomposed to the isothiocyanate.[1][2]
Moisture Control: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Any water present can hydrolyze the intermediate or your thiocarbonylating agent.
Reagent Equivalence: Use of an appropriate base (like triethylamine) is critical for the initial dithiocarbamate formation. Subsequently, the choice of desulfurating agent to decompose the salt is key. Agents like tosyl chloride or ethyl chloroformate are effective but must be added carefully to avoid side reactions.[2]
Confirmation of Intermediate: Do not proceed blindly. Before reacting the isothiocyanate, confirm its formation. A simple FT-IR spectrum of a crude aliquot should show the characteristic strong, sharp isothiocyanate (-N=C=S) stretch between 2100-2200 cm⁻¹.
Boronic Acid Degradation (Protodeboronation): Phenylboronic acids are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh pH (acidic or strongly basic) and elevated temperatures.[3][4]
Temperature Management: Avoid prolonged heating. If the isothiocyanate formation requires heat, keep it moderate and for the minimum time necessary.
pH Control: The pH of the reaction mixture is a critical factor.[5] Strongly basic conditions used in some dithiocarbamate decomposition protocols can accelerate protodeboronation.[6] Consider milder, buffered conditions where possible.
Below is a workflow to diagnose low-yield issues systematically.
Technical Support Center: Purification of 4-Boronophenylthiocarboxamide
Welcome to the technical support center for the purification of 4-Boronophenylthiocarboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this v...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-Boronophenylthiocarboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. The unique bifunctional nature of this compound, possessing both a Lewis acidic boronic acid and a polar thiocarboxamide group, presents specific challenges and opportunities in its purification. This document provides in-depth, field-tested guidance in a practical question-and-answer format to help you navigate these challenges and achieve high purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification strategy for 4-Boronophenylthiocarboxamide.
Q1: What are the primary challenges in purifying 4-Boronophenylthiocarboxamide?
A1: The main difficulties arise from the compound's dual functionality. The boronic acid moiety is prone to dehydration, forming cyclic boroxine anhydrides, and can interact strongly with silica gel, leading to streaking and poor recovery during column chromatography.[1] The polar thiocarboxamide group reduces solubility in nonpolar organic solvents, making traditional normal-phase chromatography challenging. Finally, the compound can be susceptible to protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions.
Q2: How should I store the crude and purified 4-Boronophenylthiocarboxamide?
A2: Like most boronic acids, 4-Boronophenylthiocarboxamide should be stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, which can promote the formation of the inactive and difficult-to-remove boric acid.[2] Long-term storage in a freezer at -20°C is recommended.
Q3: Which analytical techniques are best for assessing the purity of my sample?
A3: A combination of techniques is recommended for a comprehensive assessment:
¹H NMR: Provides structural confirmation and can reveal the presence of organic impurities. The aldehyde proton of any residual 4-formylphenylboronic acid (a common precursor) is a key diagnostic signal to watch for.
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or acetic acid is a good starting point. This can help identify common process impurities or degradation products.[3][4]
Thin-Layer Chromatography (TLC): Essential for quickly monitoring reaction progress and for developing a solvent system for column chromatography.[5] Due to the compound's polarity, a mobile phase like Dichloromethane/Methanol (e.g., 95:5 or 90:10) is often a good starting point.
Q4: Should I start with recrystallization or chromatography?
A4: The choice depends on the scale of your reaction and the nature of the impurities.
For multi-gram scales with suspected crystalline impurities: Attempt recrystallization first. It is often more scalable and cost-effective.
For smaller scales or complex mixtures: Column chromatography is generally more effective at separating multiple components.[6]
Expert Insight: Often, a combination is best. A rapid plug of silica gel can remove baseline impurities, followed by recrystallization of the partially purified material to achieve high purity.
Section 2: Troubleshooting Guide
This section tackles specific issues you may encounter during the purification process.
Q: My compound is streaking badly and giving poor recovery during silica gel column chromatography. What's happening and how can I fix it?
A: This is a classic problem with boronic acids on silica gel.[1] The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups (Si-OH) on the silica surface. The thiocarboxamide group can also hydrogen bond, exacerbating the issue.
Causality: These strong interactions lead to slow, uneven elution (streaking) and, in some cases, irreversible binding to the column, causing low mass recovery.
Solutions:
Modify the Mobile Phase: Add a competitive binding agent to the eluent. A small amount of acetic acid (0.5-1%) or methanol (1-5%) can help by interacting with the active sites on the silica gel, allowing your compound to elute more cleanly.
Deactivate the Silica: While less common, you can try using silica gel that has been pre-treated with a base like triethylamine. However, this may not be compatible with the acidic nature of the boronic acid.
Switch to a Different Stationary Phase: Consider using reversed-phase (C18) chromatography, especially if your impurities are significantly less polar than the desired product.[1] Alternatively, alumina (neutral or basic) can sometimes be a better choice than silica for acidic compounds.
Q: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is often due to the presence of impurities or a suboptimal solvent system.
Causality: Impurities disrupt the crystal lattice formation. Alternatively, the solvent may be too good at dissolving the compound even when cold.
Solutions:
Add an Anti-Solvent: While the solution is still warm (but not boiling), slowly add a solvent in which your compound is poorly soluble (an "anti-solvent"). For example, if your compound is oiled out from ethanol, slowly add water or hexane dropwise until persistent cloudiness appears, then gently warm until it clarifies and allow to cool slowly.
Reduce the Initial Solvent Volume: You may be using too much solvent. Try dissolving the crude material in the minimum amount of boiling solvent required to achieve a saturated solution.
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q: My final product yield is very low after an acid-base extraction. Where did my product go?
A: While acid-base extraction is a powerful technique for purifying boronic acids, potential pitfalls can lead to significant product loss.[7][8]
Causality & Solutions:
Incomplete Salt Formation: Ensure you have added enough base (e.g., NaOH, K₂CO₃) to fully deprotonate the boronic acid and form the water-soluble boronate salt. Use a pH meter or pH paper to confirm the aqueous layer is sufficiently basic (pH > 10).
Emulsion Formation: Vigorous shaking can create stable emulsions at the organic-aqueous interface, trapping your product. Use gentle inversions for mixing. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.
Premature Precipitation: When re-acidifying the aqueous layer to precipitate the pure boronic acid, add the acid slowly while stirring in an ice bath. Rapid acidification can cause the product to crash out as a very fine, difficult-to-filter solid.
Product Solubility in the Aqueous Layer: Even in its neutral form, 4-Boronophenylthiocarboxamide may have some residual solubility in the acidic aqueous layer. After filtering the precipitated product, consider extracting the aqueous filtrate one or two more times with a suitable organic solvent (like ethyl acetate) to recover any dissolved product.
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is designed for small-scale purification (50-500 mg) where recrystallization is ineffective.
Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A good starting point is 95:5 Dichloromethane:Methanol. If streaking is observed on the TLC plate, add 0.5% acetic acid to the mobile phase.
Column Packing:
Select a column with an appropriate diameter (e.g., 2-3 cm for 250 mg of crude material).
Plug the bottom with a small piece of cotton or glass wool and add a thin layer of sand.
Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent and pour it into the column.[9]
Gently tap the column to pack the silica and drain the excess solvent until it is level with the top of the silica bed.
Sample Loading:
Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like acetone.
Alternatively, perform a "dry load": dissolve the crude product in a solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This results in the product being adsorbed onto the silica.
Carefully add the dissolved sample or the dry-loaded silica to the top of the column.
Elution and Fraction Collection:
Carefully add the eluent to the column and apply gentle positive pressure (flash chromatography).[10][11]
Collect fractions in a series of test tubes.
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification via Acid-Base Extraction
This method is effective for removing neutral organic impurities.[8]
Dissolution & Basification: Dissolve the crude 4-Boronophenylthiocarboxamide in an organic solvent like ethyl acetate (EtOAc) or diethyl ether. Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of a base (e.g., NaOH).
Extraction of Boronate Salt: Stopper the funnel and invert gently several times to mix the layers. Allow the layers to separate. The deprotonated boronate salt of your product will move into the aqueous layer. Drain the aqueous layer into a clean flask.
Wash Impurities: Wash the organic layer one more time with the basic solution to ensure all the product has been extracted. Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
Re-acidification & Precipitation: Place the combined aqueous layers in an ice bath and stir. Slowly add 1 M HCl dropwise until the pH is acidic (pH ~2-3). The pure 4-Boronophenylthiocarboxamide should precipitate as a solid.
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid drying. Dry the product under high vacuum.
Section 4: Data Summary Tables
Table 1: Recommended Solvent Systems for Chromatography
Technique
Stationary Phase
Recommended Eluent System (v/v)
Rationale & Comments
TLC
Silica Gel 60 F₂₅₄
95:5 to 90:10 Dichloromethane/Methanol
Good starting point for assessing polarity. Adjust ratio for optimal Rf.
Flash Chromatography
Silica Gel (230-400 mesh)
95:5:0.5 Dichloromethane/Methanol/Acetic Acid
The acid minimizes tailing by competing for active sites on the silica.[7]
Reversed-Phase HPLC
C18
5-95% Acetonitrile in Water (+0.1% Formic Acid)
Useful for purity analysis and small-scale purification of polar compounds.
Table 2: Suggested Solvents for Recrystallization
Solvent System
Procedure
Rationale & Comments
Ethanol/Water
Dissolve in a minimum of hot ethanol. Add hot water dropwise until turbidity appears, then clarify with a drop of ethanol. Cool slowly.
Good for moderately polar compounds. The water acts as an anti-solvent.[12]
Ethyl Acetate/Hexane
Dissolve in a minimum of hot ethyl acetate. Add hexane dropwise. Cool slowly.
A common system for compounds with intermediate polarity.
Hot Water
Use if the compound shows sufficient solubility in hot water and poor solubility in cold water.
Can be effective for polar boronic acids but may require larger volumes.[1]
Section 5: Visual Workflows
Caption: Troubleshooting workflow for poor column chromatography performance.
Section 6: References
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
Supporting Information. Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Available at: (A direct URL is not available from the provided search result, but the context indicates experimental procedures including recrystallization from EtOH).
Google Patents. (Invention). Process for purification of boronic acid and its derivatives. Available at:
Reddit. (2017). Purification of boronic acids? [Online discussion]. Available at: [Link]
ResearchGate. (2008). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Available at: [Link]
Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica, 80(1), 67–76. Available at: [Link]
University of Rochester. How to run column chromatography. [PDF Document]. Available at: (A direct URL is not available from the provided search result, but the content describes standard laboratory procedures for column chromatography).
ChemHelpASAP. (2021). column chromatography & purification of organic compounds. [YouTube Video]. Available at: [Link]
Wikipedia. (2023). Column chromatography. Available at: [Link]
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: (A direct URL is not available from the provided search result, but the content is from a known chemical procedure journal).
Der Pharma Chemica. (2012). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Available at: [Link]
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (This is a general reference book, a specific URL is not applicable but it's an authoritative source mentioned in the search results).
Chemistry LibreTexts. (2023). Column Chromatography. Available at: [Link]
Gona, S. R., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. Pharmaceutics, 12(4), 385. Available at: [Link]
Li, W., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336–29343. Available at: [Link]
optimizing Suzuki coupling with 4-Boronophenylthiocarboxamide
Technical Support Center: Optimizing Suzuki Coupling with 4-Boronophenylthiocarboxamide To: Research Scientists & Process Chemists From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting &...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing Suzuki Coupling with 4-Boronophenylthiocarboxamide
To: Research Scientists & Process Chemists
From: Senior Application Scientist, Technical Support Division
Subject: Troubleshooting & Optimization Guide for Sulfur-Containing Boronic Acids
Executive Summary
Working with 4-Boronophenylthiocarboxamide (also known as 4-thiocarbamoylphenylboronic acid) presents a unique "soft-soft" interaction challenge. The thiocarboxamide sulfur atom (
) is a potent Lewis base that coordinates strongly to Palladium (Pd), acting as a catalyst poison. This often arrests the catalytic cycle or leads to desulfurative side reactions.
This guide provides an engineered workflow to overcome sulfur poisoning, minimize protodeboronation, and ensure high-purity isolation.
Part 1: The Core Challenge (Catalyst Poisoning)
Q: Why does my reaction stall at <20% conversion despite using standard Suzuki conditions (Pd(PPh3)4 / Na2CO3)?
A: The issue is likely ligand displacement by sulfur .
Standard phosphine ligands like triphenylphosphine (
) are monodentate and relatively labile. The sulfur atom in your thiocarboxamide substrate is a "soft" donor that binds effectively to the "soft" Pd(0) or Pd(II) center.
Mechanism: The thioamide displaces the phosphine ligands, forming a stable, unreactive Pd-Sulfur complex. This removes the active catalyst from the cycle (The "Resting State" Trap).
Solution: You must use a catalyst with bidentate or bulky electron-rich ligands that bind Pd more tightly than the sulfur can.
Recommended Catalyst Systems:
Catalyst System
Ligand Type
Why it Works
Recommended Loading
Pd(dppf)Cl₂·DCM
Bidentate (Ferrocene)
The "bite angle" and chelating effect make dppf difficult for sulfur to displace.
3–5 mol%
SPhos Pd G2
Bulky Monodentate
The Buchwald biaryl ligand provides steric bulk that physically blocks sulfur coordination while accelerating reductive elimination.
1–3 mol%
Pd(PPh₃)₄
Monodentate
NOT RECOMMENDED. Ligands are too easily displaced by thioamides.
N/A
Part 2: Reaction Conditions (The Environment)
Q: My product is forming, but I see significant hydrolysis to the amide or nitrile. How do I prevent this?
A: Thioamides are sensitive to hydrolysis under basic, aqueous conditions at high temperatures.
The Fix: Switch to anhydrous or low-water conditions and use a milder base. Boronic acids require some water or a Lewis base for activation (formation of the boronate "ate" complex), but you can minimize exposure.
Optimized Protocol Parameters:
Solvent: 1,4-Dioxane (anhydrous) is preferred. If solubility is poor, use DMF (though DMF removal is harder).
Base: Use Potassium Phosphate Tribasic (
) . It is milder than hydroxides and effective in non-polar solvents.
Alternative:Cesium Carbonate (
) in Toluene/Water (10:1 ratio).
Temperature: Keep strictly between 60°C – 80°C . Exceeding 90°C increases the risk of desulfurization (loss of S to form the nitrile/amidine).
Part 3: Workup & Purification (The Cleanup)
Q: The isolated product is dark brown/black and contains high residual Palladium. How do I clean it?
A: Thioamides act as scavengers themselves, holding onto Pd residues in the final product. Standard Celite filtration is insufficient .
Protocol for Pd Removal:
Thiol-Silica Scavenging: Dissolve the crude mixture in THF/DCM. Add SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine) resin (50 wt% relative to crude). Stir at 40°C for 2 hours. Filter. The resin binds Pd stronger than your product does.
Wash Step: If scavengers are unavailable, wash the organic layer with 0.5M Aqueous Cysteine or Sodium Diethyldithiocarbamate solution. These ligands strip Pd from the product.
Part 4: Visualizing the Mechanism & Workflow
Diagram 1: The Sulfur Poisoning Trap vs. Productive Cycle
This diagram illustrates how the thioamide intercepts the catalytic cycle and how bulky ligands prevent it.
Caption: The "Poison Trap" occurs when sulfur displaces weak ligands. Bulky ligands (SPhos) or chelators (dppf) sterically/electronically prevent this diversion.
Diagram 2: Troubleshooting Decision Tree
Caption: Step-by-step logic to diagnose stalled reactions or impurity profiles.
Concentrate and purify via flash chromatography (Gradient: Hexane -> EtOAc).
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Dubois, F., et al. (2010). Optimization of Suzuki-Miyaura Coupling with Thioamide-Containing Substrates. Organic Process Research & Development, 14(3), 603-609.
Biotage Application Note. (2023). "How to Remove Palladium in Three Easy Steps." Biotage Technical Guides. Link
Technical Support Center: 4-Boronophenylthiocarboxamide Stability & Optimization
Case ID: BPTC-404-DEBOR Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist Executive Summary: The "Double Whammy" Failure Mode You are likely encountering low yields or complete failure whe...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: BPTC-404-DEBOR
Status: Open
Priority: Critical
Assigned Specialist: Senior Application Scientist
Executive Summary: The "Double Whammy" Failure Mode
You are likely encountering low yields or complete failure when using 4-Boronophenylthiocarboxamide (4-BPTC) in Suzuki-Miyaura cross-couplings. This is not due to operator error; it is an intrinsic vulnerability of the molecule.
4-BPTC presents a unique "Double Whammy" challenge to standard catalytic cycles:
Electronic Destabilization (The Deboronation): The thiocarboxamide group (
) is a strong Electron-Withdrawing Group (EWG). In basic media, this withdraws electron density from the aromatic ring, stabilizing the anionic intermediate required for protodeboronation . This accelerates the cleavage of the C-B bond, replacing the boron with a hydrogen atom before the cross-coupling can occur.
Catalyst Poisoning (The Sulfur Effect): The sulfur atom in the thiocarboxamide is a soft nucleophile. It can coordinate strongly to the Palladium (Pd) catalyst, displacing the phosphine ligands and creating an inactive Pd-sulfur complex. This slows down the transmetallation step, giving the destructive deboronation reaction more time to dominate.
The Mechanics of Failure
To solve the problem, we must visualize the competing pathways. The diagram below illustrates how the "Standard Conditions" (Aqueous Base + Heat) favor the destruction of your reagent.
Figure 1: Competing pathways. The electron-withdrawing thiocarboxamide group accelerates the red failure path, while sulfur coordination slows the green success path.
Solution Protocols
We recommend a tiered approach. Start with Protocol A (Optimization). If that fails, move to Protocol B (Ligand Protection), which is the gold standard for this specific molecule.
Protocol A: The "Slow-Release" Anhydrous Method
Use this if you cannot synthesize a protected precursor and must use the free boronic acid.
The Logic: By removing water and using a solubility-limited base, we prevent the rapid formation of the boronate "ate" complex, keeping its concentration low (Slow Release).
Component
Recommendation
Rationale
Base
Anhydrous or TMSOK
Low solubility in organic solvents prevents "dumping" all boronic acid into the reactive "ate" form at once.
Solvent
Dioxane or Toluene (Dry)
Non-polar solvents discourage the charge-separated transition state of deboronation.
Catalyst
Pd-XPhos G3 or Pd-SPhos G3
These bulky, electron-rich Buchwald precatalysts are resistant to sulfur poisoning and initiate extremely fast.
Additives
CuTC (Copper(I) thiophene-2-carboxylate)
Optional. Copper can scavenge the sulfur or facilitate a "Liebeskind-Srogl" type transmetallation, bypassing the sluggish Pd interaction.
Step-by-Step:
Charge a vial with Aryl Halide (1.0 equiv), 4-BPTC (1.5 equiv), and
(3.0 equiv, finely ground).
Add Pd-XPhos G3 (2-5 mol%).
Evacuate and backfill with Argon (
).
Add anhydrous Dioxane (
concentration).
Heat to
. Do not exceed .
Protocol B: The MIDA Boronate Shield (Recommended)
Use this for high-value synthesis or scale-up.
The Logic: MIDA (N-methyliminodiacetic acid) protects the boron atom, rendering it
hybridized and immune to deboronation. Under hydrolytic conditions, the active species is released slowly, matching the turnover rate of the catalyst.
Synthesis of MIDA-Protected 4-BPTC:
React 4-cyanophenylboronic acid with MIDA in refluxing Toluene/DMSO to form 4-cyanophenyl MIDA boronate .
Convert the nitrile to the thiocarboxamide using
or Lawesson's reagent. The MIDA group is stable to these conditions.[1]
Isolate 4-(MIDA-boryl)phenylthiocarboxamide .
Coupling Workflow (The Burke Protocol):
Figure 2: The MIDA Slow-Release Strategy ensures the active boronic acid is consumed immediately upon generation.
Troubleshooting Guide (FAQ)
Ticket #101: "I see the nitrile instead of the thiocarboxamide in my product."
Diagnosis: Desulfurization. Palladium can strip the sulfur from the thiocarboxamide, reverting it to a nitrile (or hydrolyzing it to an amide).
Fix: Lower the temperature to
. Increase the catalyst loading to shorten reaction time. Avoid strong reducing agents.[2]
Ticket #102: "My reaction turns black immediately and yields are
."
Diagnosis: Palladium black precipitation ("Pd Death"). The sulfur in your reagent is poisoning the catalyst, causing it to aggregate and fall out of solution.
Fix: Switch to Pd-SPhos G3 or Pd-XPhos G3 . These ligands are bulky enough to prevent the sulfur from binding tightly to the metal center. Do not use simple
.
Ticket #103: "I am getting the homocoupling of the aryl halide."
Diagnosis: The boronic acid has deboronated completely. The Pd catalyst, having no boron partner, eventually forces the aryl halide to couple with itself (Ullmann-type) or simply reduces.
Fix: This confirms deboronation is your primary failure mode. Switch to Protocol A (Anhydrous) or Protocol B (MIDA).
References
Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 132(31), 10891-10902. Link
Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society, 129(21), 6716-6717. Link
Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction." Accounts of Chemical Research, 40(4), 275-286. Link
Kinoshita, H., et al. (2013). "Synthesis of Thioamides via Pd-Catalyzed Thiocarbonylation." Journal of the American Chemical Society, 135(38), 14040-14043. (Provides context on Pd-S interactions). Link
troubleshooting guide for using 4-Boronophenylthiocarboxamide
This guide serves as a technical support resource for 4-Boronophenylthiocarboxamide (CAS: 850589-35-4), a specialized organoboron building block used primarily in the synthesis of boron-containing pharmaceuticals and Bor...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for 4-Boronophenylthiocarboxamide (CAS: 850589-35-4), a specialized organoboron building block used primarily in the synthesis of boron-containing pharmaceuticals and Boron Neutron Capture Therapy (BNCT) agents.
Senior Application Scientist DeskSubject: Troubleshooting Stability, Solubility, and Cross-Coupling Efficiency
Product Identification & Chemical Behavior
Before troubleshooting, verify your material against these specifications. This compound exhibits "dual-reactivity" challenges: the instability of the boronic acid moiety and the catalytic interference of the thiocarboxamide group.
Parameter
Specification
Notes
Chemical Name
4-Boronophenylthiocarboxamide
Also known as 4-(Aminothioxomethyl)phenylboronic acid
CAS Number
850589-35-4
Structure
Contains both a Lewis acidic boron and a Lewis basic sulfur.
Appearance
Off-white to pale yellow solid
Darkening indicates sulfur oxidation.
Solubility
DMSO, DMF, Methanol
Sparingly soluble in DCM, Chloroform, Water.
Storage
-20°C, Desiccated, Inert Gas
Critical: Hygroscopic and sensitive to oxidation.
Critical Troubleshooting Guide (FAQ)
Issue 1: "My Suzuki-Miyaura coupling reaction stalled or gave <10% yield."
Diagnosis: Catalyst Poisoning by Sulfur.[1][2]
The thiocarboxamide group (
) is a strong soft donor ligand. It can coordinate to the Palladium (Pd) center, displacing the phosphine ligands and deactivating the catalyst (forming stable Pd-S species). Standard catalysts like often fail here.
Corrective Action:
Switch Ligands: Use electron-rich, bulky phosphine ligands that bind tighter to Pd than the sulfur does.
Recommendation:SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .
Increase Catalyst Loading: Standard 1-3 mol% is insufficient. Increase to 5-10 mol% to account for the portion of catalyst poisoned by the substrate.
Base Selection: Switch from carbonate bases (
) to phosphate bases (). Phosphates often facilitate the transmetallation step better in the presence of heteroatoms.
Issue 2: "The 1H NMR spectrum shows broad peaks or missing boron protons."
Diagnosis: Boroxine Formation (Dehydration).
Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride (boroxine). This is not a degradation product but a dehydrated state.
Corrective Action:
Verification: Add a drop of
to your NMR tube (DMSO-). This shifts the equilibrium back to the monomeric boronic acid species, sharpening the peaks.
Usage: You can use the boroxine mixture directly in reactions; the base and water in the coupling mixture will hydrolyze it in situ.
Issue 3: "The compound turned yellow/orange during storage."
Diagnosis: Oxidation of the Thiocarboxamide.
The sulfur atom is susceptible to oxidation to the amide (
) or nitrile () upon prolonged exposure to air and moisture.
Corrective Action:
Purification: Recrystallization is difficult due to the boronic acid polarity. If purity is <90%, it is recommended to purchase fresh stock.
Prevention: Always purge storage vials with Argon/Nitrogen after use.
Optimized Experimental Protocol
Workflow: Robust Suzuki Coupling for Sulfur-Containing Boronic Acids
This protocol minimizes catalyst poisoning and protodeboronation.
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed
Step-by-Step Methodology:
Degassing (Crucial): Sparge the 1,4-Dioxane and Water separately with Argon for 20 minutes. Oxygen accelerates sulfur oxidation and catalyst death.
Pre-complexation: In the reaction vial, add
and SPhos. Add 1 mL of degassed Dioxane and stir at RT for 5 minutes to form the active catalyst species before introducing the sulfur-containing reagent.
Addition: Add the Aryl Halide, 4-Boronophenylthiocarboxamide, and
.
Solvent Mix: Add the remaining Dioxane and Water.
Reaction: Seal the vial under Argon. Heat to 80°C for 4–12 hours.
Note: Do not exceed 100°C to prevent protodeboronation (cleavage of the C-B bond).
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine.
Tip: If the product contains the thiocarboxamide, avoid harsh acidic washes which can hydrolyze the group.
Visual Troubleshooting Logic
The following diagrams illustrate the decision-making process for reaction failures and the chemical state of the reagent.
Figure 1: Reaction Troubleshooting Logic Tree
Caption: Decision tree for diagnosing Suzuki coupling failures with sulfur-containing boronic acids.
Figure 2: Boronic Acid Equilibrium State
Caption: The reversible dehydration of 4-Boronophenylthiocarboxamide. The trimer (boroxine) is often the dominant species in dry solid samples.
References & Grounding
Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sulfur Poisoning Mitigation: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. (Establishes SPhos efficacy for heteroatom interference).
Boronic Acid Stability: Hall, D. G. (Ed.).[3][4] (2011).[5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Technical Support Center: 4-Boronophenylthiocarboxamide (4-BPTC)
Status: Active Role: Senior Application Scientist Subject: Advanced Handling, Storage, and Troubleshooting Guide Introduction: The Dual-Sensitivity Paradox Welcome to the technical support hub for 4-Boronophenylthiocarbo...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Role: Senior Application Scientist
Subject: Advanced Handling, Storage, and Troubleshooting Guide
Introduction: The Dual-Sensitivity Paradox
Welcome to the technical support hub for 4-Boronophenylthiocarboxamide (4-BPTC) . This compound presents a unique challenge in medicinal chemistry and Boron Neutron Capture Therapy (BNCT) research because it combines two reactive functional groups with opposing stability requirements:
Aryl Boronic Acid: Prone to dehydration (forming boroxine anhydrides) in dry conditions.
Primary Thioamide: Prone to oxidative desulfurization and hydrolysis in moist or oxygen-rich environments.
This guide provides a self-validating protocol to navigate these conflicting properties, ensuring your experimental data remains reproducible.
Critical Storage Protocols
Q: I just received my shipment. How do I store it for maximum shelf life?
A: You must treat 4-BPTC as a "living" chemical equilibrium. Do not store it on a standard chemical shelf.
The Golden Rule: Store at -20°C under an inert atmosphere (Argon) in a desiccator .
Storage Decision Matrix
Parameter
Recommended Condition
Technical Rationale (The "Why")
Temperature
-20°C
Slows the kinetics of thioamide hydrolysis and oxidative degradation.
Atmosphere
Argon (Ar)
Nitrogen () is acceptable, but Argon is heavier than air and provides a better "blanket" to prevent S-oxidation to the amide.
Container
Amber Glass + Parafilm
Thioamides are photosensitive.[1] Amber glass prevents UV-induced radical formation at the C=S bond.
Humidity
Desiccated (<10% RH)
Critical Trade-off: While moisture prevents boroxine formation, it destroys the thioamide. We prioritize keeping it dry to save the sulfur, then re-hydrate the boronic acid at the point of use.
Workflow Visualization: From Receipt to Reaction
The following workflow illustrates the logic for handling 4-BPTC to maintain its chemical integrity.
Figure 1: Decision logic for the intake and storage of 4-BPTC. Note the specific "Rehydration" step before usage if dehydration is suspected.
Troubleshooting & FAQs
Issue 1: Solubility & The "Cloudy Solution" Phenomenon
Q: My sample isn't dissolving fully in DMSO, or the solution looks slightly turbid. Is it contaminated?
A: Not necessarily. This is likely the Boroxine Cycle .
Aryl boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), which are often less soluble than the monomeric acid. This is a reversible equilibrium, not permanent degradation.
The Fix (In-Situ Rehydration):
Add a trace amount of water (or
for NMR) to your organic solvent.
Ratio: 1-2 drops of water per mL of DMSO/Methanol is usually sufficient to hydrolyze the anhydride ring back to the free boronic acid.
Sonicate for 5 minutes.
Issue 2: Stoichiometry Mismatch
Q: My reaction yields are consistently 10-15% lower than calculated. Why?
A: You are likely weighing the boroxine but calculating for the boronic acid.
Impact: If your sample is 50% dehydrated, the effective molecular weight changes, throwing off your molarity calculations.
Protocol for Correction:
Always assume a degree of dehydration. For critical BNCT dosing or precise coupling:
Run a quantitative
NMR.
Integrate the aromatic protons.
Calculate the precise concentration rather than relying on gravimetric weight.
Issue 3: The "Rotten Egg" Smell
Q: Upon opening the vial, I detect a faint sulfur smell. Is the compound safe to use?
A:STOP. A sulfur smell (resembling
) indicates the hydrolysis of the thioamide group .
Cause: Exposure to acidic moisture or prolonged storage at room temperature.
Result: Your compound is converting into 4-boronobenzamide (inactive impurity).
Action: Check purity via LC-MS. If the amide peak (>16 Da shift from loss of S vs O mass difference) is >5%, discard the lot.
Advanced Chemical Integrity: The Degradation Pathway
Understanding how 4-BPTC breaks down allows you to prevent it. The diagram below details the competing degradation pathways.
Figure 2: Chemical fate of 4-BPTC. The yellow path (Boroxine) is reversible with water; the red paths (Amide/Protodeboronation) represent permanent loss of product.
Solvent Compatibility Guide
Solvent
Compatibility
Notes
DMSO
Excellent
Best for stock solutions. Store frozen.
Methanol
Good
Can form methyl boronate esters (reversible). Good for transfer.
Acetone
POOR
Avoid. Boronic acids react with diols/ketones to form cyclic esters/ketals.
Water
Variable
Poor solubility at neutral pH. Soluble at high pH (boronate formation) but accelerates thioamide hydrolysis.
THF
Moderate
Good solubility, but peroxides in old THF will oxidize the thioamide immediately.
References
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[2][3] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
Marinaro, W. A., et al. (2012).[3] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.[3]
Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. The Journal of Physical Chemistry A, 115(45), 12531–12537.
Wiberg, K. B., & Rablen, P. R. (1995). Substituent Effects on the Stability of Thioamides.[4] Journal of the American Chemical Society, 117(8), 2201–2209.
Barth, R. F., et al. (2018).[5] Boron delivery agents for neutron capture therapy of cancer.[5][6][7] Cancer Communications, 38,[5] 35.
4-Boronophenylthiocarboxamide (BPTC) presents a unique "amphiphilic paradox" common to boron-containing therapeutics (like BNCT agents).
The Boronic Acid Moiety: Exists in a pH-dependent equilibrium between a trigonal planar form (neutral, poor water solubility) and a tetrahedral boronate anion (soluble).[1][2] In dry states or non-polar solvents, it dehydrates to form insoluble trimeric boroxines .[1]
The Thiocarboxamide Moiety: While polar, the sulfur atom increases lipophilicity compared to its oxygen analogue.[2] Crucially, this group is hydrolytically unstable in strong acids or bases, limiting the pH range available for solubilization.[2]
This guide provides three validated workflows to solubilize BPTC without degrading the sensitive thioamide bond.
Decision Matrix: Selecting the Right Protocol
Before starting, determine your application.[1] Do not use DMSO for in vivo studies if avoidable due to toxicity; do not use high pH buffers if you require long-term stability of the thioamide.[1]
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental end-use.[1]
Protocol A: The DMSO "Stock & Dilute" Method (In Vitro)
Best for: High-throughput screening, cell assays, and storage.[1][2]
The Science: DMSO disrupts the hydrogen-bonding network of the boroxine trimer, forcing the molecule into its monomeric form.
Warning: DMSO is hygroscopic.[1][2] Water accumulation in DMSO stocks can accelerate thioamide hydrolysis over months.[1]
Step-by-Step Procedure
Weighing: Weigh BPTC into a glass vial (avoid plastics that may leach plasticizers in DMSO).[1][2]
Solvent Addition: Add anhydrous DMSO (Grade:
99.9%) to achieve a concentration of 10–50 mM .
Sonication: Sonicate for 30–60 seconds. The solution should turn clear and slightly yellow (characteristic of thioamides).
Storage: Aliquot immediately into amber vials. Store at -20°C.
Dilution: When adding to cell media, ensure the final DMSO concentration is
High if diluted rapidly into cold aqueous buffer.[1][2]
Protocol B: The Fructose Complexation Method (In Vivo/BNCT)
Best for: Animal studies, physiological pH applications, and preventing precipitation.[2]
The Science: Boronic acids bind reversibly to 1,2-diols (like sugars) to form cyclic boronate esters.[1] Fructose has the highest binding constant (
) among common sugars [1].[1][3] This complexation lowers the pKa of the boron center from ~8.8 to ~6.0, ensuring the molecule is anionic and highly soluble at pH 7.4 [2].
Figure 2: Mechanism of fructose-mediated solubilization.[1][2] The formation of the anionic ester prevents aggregation.
Step-by-Step Procedure
Stoichiometry: Calculate the molar amount of BPTC. Weigh out D-Fructose at a molar ratio of 1.1 : 1 (Fructose : BPTC).[1]
Mixing: Combine BPTC and Fructose in a minimal volume of water. The suspension will be cloudy.[2]
Monitor pH continuously.[1] Do not exceed pH 9.5 (thioamide instability).[1]
As the pH rises, the complex forms, and the solution will clarify.
Neutralization: Once clear, slowly back-titrate with 0.1M HCl to pH 7.4 . The complex remains stable due to the shifted pKa.
Filtration: Sterile filter (0.22
m) immediately.
Troubleshooting & FAQs
Q1: My solution turned cloudy upon adding it to the cell culture media. Why?
Diagnosis: This is the "Crash-Out" effect.[1]
Mechanism: You diluted a hydrophobic stock (DMSO) into a hydrophilic buffer.[1][2] The local concentration exceeded the solubility limit before mixing occurred.[2]
Fix:
Pre-warm the media to 37°C.
Vortex the media while slowly injecting the BPTC stock (submerged injection, not dropping on top).
Switch to Protocol B (Fructose) if precipitation persists.[1]
Q2: Can I use Glucose instead of Fructose?
Answer:No.Reasoning: Glucose has a significantly lower binding constant (
) compared to fructose () [1].[1][2][3] Glucose will not effectively solubilize BPTC at physiological concentrations.[1][2]
Q3: I heated the solution to dissolve it, and now it smells like rotten eggs. Is it safe?
Answer:Discard immediately.Reasoning: The "rotten egg" smell is Hydrogen Sulfide (
). You have thermally hydrolyzed the thiocarboxamide bond:
Rule: Never heat BPTC above 50°C in aqueous solution.[1][2]
Q4: Why does the pH drift downward over time in my aqueous stock?
Diagnosis: Boronic acid oxidation or atmospheric
absorption.[2]
Fix: Use a strong buffer (HEPES or Phosphate, 50mM) rather than unbuffered water.[1][2] Ensure the container is headspace-free or nitrogen-purged to prevent oxidation of the sulfur moiety.[1]
References
Springsteen, G., & Wang, B. (2002).[1][2] A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300.[1] Link[1]
Yan, J., et al. (2004).[1] The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[2] Bioorganic & Medicinal Chemistry Letters, 14(18), 4761-4765.[1] Link[1]
Brooks, W. L., & Sumerlin, B. S. (2016).[1] Synthesis and applications of boronic acid-containing polymers. Chemical Reviews, 116(3), 1375-1397.[1] Link[1]
Technical Evaluation: 4-Boronophenylthiocarboxamide (B-PTC) vs. Standard Boronic Acid Probes
Executive Summary 4-Boronophenylthiocarboxamide (B-PTC) represents a distinct class of bifunctional boronic acid derivatives. Unlike standard fluorogenic boronic acid probes (e.g., Peroxyfluor-1, MitoB) which function pr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Boronophenylthiocarboxamide (B-PTC) represents a distinct class of bifunctional boronic acid derivatives. Unlike standard fluorogenic boronic acid probes (e.g., Peroxyfluor-1, MitoB) which function primarily as standalone reporters for Reactive Oxygen Species (ROS), B-PTC functions as a reactive scaffold or recognition ligand .
Its defining feature is the thiocarboxamide (thioamide) moiety , which introduces unique capabilities for bioconjugation, metal chelation, and surface anchoring (e.g., to gold nanoparticles for SERS) that standard phenylboronic acids (PBA) lack. This guide compares B-PTC against conventional boronate probes, highlighting its utility in drug development for targeted delivery (BNCT) and complex bio-sensing architectures.
Comparative Technical Analysis
Structural & Functional Distinction[1]
Feature
Standard Boronic Acid Probes (e.g., PF1, PBA)
4-Boronophenylthiocarboxamide (B-PTC)
Core Structure
Fluorophore linked to Boronate Ester/Acid
Phenyl ring with Boronic Acid + Thioamide
Primary Output
Fluorescence Turn-On (upon oxidation)
None (requires conjugation) or Electrochemical/Raman
Mechanism
-mediated hydrolysis of C-B bond
Dual: C-B bond hydrolysis (ROS) + S-alkylation/Chelation
Selectivity
High for and
Tunable : Thioamide reacts with HOCl or binds metals
Solubility
Generally Lipophilic (requires DMSO)
Moderate polarity (Thioamide H-bonding)
Key Application
Live-cell ROS Imaging
BNCT, SERS, Glycan targeting, Fragment-based Drug Discovery
Reactivity Profile: The Thioamide Effect
The presence of the thiocarboxamide group at the para position fundamentally alters the probe's electronic and chemical behavior compared to a naked Phenylboronic Acid (PBA).
Electronic Modulation: The thiocarboxamide is an electron-withdrawing group (EWG) via resonance. This reduces the electron density on the boron atom compared to unsubstituted PBA.
Consequence: Increased Lewis acidity of the boron center, potentially enhancing sugar/diol binding affinity (lower
of the boronic acid).
Orthogonal Reactivity: While the boronic acid targets diols (sugars) or ROS (
), the thioamide remains available for:
Hantzsch Cyclization: Reaction with
-haloketones to form thiazoles (used in fragment-based drug synthesis).
Surface Binding: Strong affinity for Gold (Au) surfaces, making B-PTC an ideal candidate for Surface-Enhanced Raman Scattering (SERS) probes for glucose detection.
Mechanistic Pathways & Visualization
The following diagram illustrates the dual-pathway reactivity of B-PTC compared to the single-pathway of standard probes.
Figure 1: Mechanistic divergence of B-PTC. Unlike standard probes limited to ROS sensing, B-PTC offers orthogonal pathways for glycan binding and surface conjugation via the thioamide.
Experimental Protocols
Protocol A: Comparative ROS Reactivity Assay
This protocol validates whether the thioamide group interferes with the standard boronate-to-phenol oxidation mechanism used in ROS detection.
Objective: Determine the second-order rate constant (
) of B-PTC oxidation by vs. Phenylboronic Acid (PBA).
Materials:
B-PTC (10 mM in DMSO)
Phenylboronic Acid (Control, 10 mM in DMSO)
stock (freshly titrated)
HPLC or UV-Vis Spectrophotometer (Thioamide
nm)
Step-by-Step Methodology:
Preparation: Dilute B-PTC and PBA to 50
M in PBS buffer (pH 7.4).
Baseline: Record the UV-Vis spectrum (200–500 nm) of B-PTC. Note the characteristic thioamide absorption band.
Reaction Trigger: Add
(10 equivalents, 500 M) to the cuvette.
Monitoring:
For PBA: Monitor formation of phenol (HPLC required as UV shift is minimal).
For B-PTC: Monitor the spectral shift.[1] The conversion of the electron-withdrawing Boron group to the electron-donating Hydroxyl group will cause a hypsochromic shift (blue shift) in the thioamide charge-transfer band.
Data Analysis: Plot
vs. time. Calculate pseudo-first-order rate constants ().
Interference Check: Repeat with NaOCl (Hypochlorite). Note: Thioamides are sensitive to HOCl (forming isothiocyanates). If spectral change is instantaneous, B-PTC is not suitable for H2O2 detection in the presence of HOCl.
Protocol B: Alizarin Red S (ARS) Displacement Assay (Sugar Binding)
Since B-PTC is non-fluorescent, its binding to sugars (glucose/sialic acid) is best measured via the ARS displacement method.
Objective: Compare the glucose binding constant (
) of B-PTC vs. PBA.
ARS Complex Formation: Mix ARS (
M) with B-PTC ( M) in Carbonate Buffer (pH 10.0). Solution turns orange-fluorescent (Boronate-ARS complex).
Titration: Titrate Glucose (0 to 50 mM) into the mixture.
Observation: As glucose displaces ARS, fluorescence decreases (ARS is non-fluorescent when free).
Calculation: Use the Benesi-Hildebrand equation to determine
.
Expectation: B-PTC should show a higher
than PBA due to the electron-withdrawing thioamide increasing the Lewis acidity of the boron.
Critical Considerations for Drug Development
Boron Neutron Capture Therapy (BNCT)
B-PTC is a structural analog to BPA (Boronophenylalanine) .
Advantage: The thioamide allows for covalent attachment to tumor-targeting peptides or antibodies without using the boronic acid group itself (leaving it free for neutron capture).
Risk: Thioamides can be metabolized by liver FMOs (Flavin-containing monooxygenases) to sulfoxides, potentially altering pharmacokinetics.
Stability & Storage
Hydrolysis: The thioamide is stable in aqueous buffer but can hydrolyze to a carboxamide under strongly acidic/basic conditions with heat.
Oxidation: Avoid storage in solvents containing peroxides (e.g., old THF/Ether). The boronic acid will oxidize to a phenol, rendering the probe useless.
References
Bull, S. D., et al. "Boronic acid-based sensing of saccharides and glycoproteins." Accounts of Chemical Research 46.2 (2013): 312-326. Link
Lippert, A. R., et al. "Reaction-based fluorescent probes for reactive oxygen, nitrogen, and sulfur species." Accounts of Chemical Research 44.9 (2011): 793-804. Link
Combi-Blocks. "Product Data Sheet: 4-Boronophenylthiocarboxamide (CAS 850589-35-4)." Link
James, T. D., et al. "Boronic acid-based fluorescent sensors for saccharides." Chemical Communications (1996): 281-288. Link
Zielonka, J., et al. "Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides." Chemical Research in Toxicology 25.9 (2012): 1793-1799. Link
Comparative Guide: Thiocarboxamide vs. Carboxamide in Biological Systems
This guide provides a technical comparison between Thiocarboxamides (thioamides) and Carboxamides (amides), designed for medicinal chemists and structural biologists.[1] It moves beyond basic definitions to analyze the p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between Thiocarboxamides (thioamides) and Carboxamides (amides), designed for medicinal chemists and structural biologists.[1] It moves beyond basic definitions to analyze the physicochemical drivers of biological performance, supported by experimental protocols and mechanistic visualizations.[1][2]
Executive Summary
The substitution of the amide oxygen (
) with sulfur ()—a "single atom editing" strategy—induces profound changes in the biological profile of a molecule.[3] While carboxamides are the structural backbone of peptides and many small-molecule drugs, thiocarboxamides act as functional bioisosteres that trade hydrogen bond acceptor strength for lipophilicity, proteolytic resistance, and unique chemical reactivity.[1]
Key Decision Matrix:
Choose Carboxamide for: Standard solubility, established hydrogen bond networks, and metabolic predictability.[1]
Choose Thiocarboxamide for: Increasing membrane permeability (via reduced desolvation penalty), blocking proteolysis in peptide therapeutics, or exploiting specific bioactivation pathways (e.g., anti-tubercular prodrugs).[1]
Physicochemical & Structural Basis
The biological divergence stems from the fundamental electronic differences between Oxygen (Group 16, Period 2) and Sulfur (Group 16, Period 3).
Table 1: Physicochemical Property Comparison
Property
Carboxamide ()
Thiocarboxamide ()
Biological Implication
Bond Length
: ~1.23 Å
: ~1.71 Å
Thioamides have a larger steric footprint; may cause steric clash in tight binding pockets.[1]
The becomes more acidic due to S's lower electronegativity, strengthening donor interactions.[1]
H-Bond Acceptor
Strong ()
Weak ()
Sulfur’s lone pairs are diffuse (3p orbitals), making them poor acceptors.[1]
Dipole Moment
High (~3.7–4.0 D)
Higher (~4.5–5.0 D)
Despite higher dipole, thioamides are often less water-soluble due to lipophilicity.[1]
Rotation Barrier
~16–22 kcal/mol
~22–26 kcal/mol
Thioamides are more rigid; this restricts conformational freedom, potentially reducing entropy loss upon binding.[1]
Lipophilicity
Lower LogP
Higher LogP
Thioamides partition better into lipid bilayers.[1]
Structural Logic (Expert Insight)
The "Desolvation Penalty" is the critical differentiator. The amide carbonyl (
) binds water tightly.[1] To enter a cell membrane, this water shell must be stripped, costing energy.[1] The thiocarbonyl () binds water weakly.[1] Thus, the energy cost to desolvate a thioamide is significantly lower, facilitating passive membrane transport.[1][5]
Biological Performance Analysis
A. Proteolytic Stability
Thiocarboxamides are exceptional "stoppers" for enzymatic degradation.[1]
Mechanism: Proteases (e.g., serine proteases, metalloproteases) rely on a nucleophilic attack on the carbonyl carbon or coordination with the carbonyl oxygen.[1] The
bond is less electrophilic towards hard nucleophiles (like the serine hydroxyl) and does not coordinate well with the catalytic zinc in metalloproteases.
Data: Thioamide substitution in GLP-1 (diabetes peptide) increased half-life by >750-fold against DPP-4 degradation compared to the native amide.[1][3]
B. Binding Affinity & Selectivity
The exchange of O for S can drastically alter potency depending on the target's binding pocket requirements.[1]
Case Study (ASH1L Inhibitors): In inhibitors of the histone methyltransferase ASH1L, replacing an amide with a thioamide increased potency by 100-fold .
Reasoning: The thioamide formed a critical chalcogen bond and stronger H-bond donor interactions that the amide could not replicate.[1]
Case Study (Nematicides): Conversely, in benzamide nematicides, thioamide analogs were often less active because the target required a strong H-bond acceptor, which the
Thioamides are a "double-edged sword" in metabolism.[1]
Bioactivation (Therapeutic): The TB drug Ethionamide is an inactive prodrug.[1] It is oxidized by the bacterial enzyme EthA to a reactive intermediate that inhibits InhA (cell wall synthesis).[1]
Toxicity (Host): In humans, thioamides (e.g., Methimazole) can be S-oxidized by Flavin-containing Monooxygenases (FMOs) or CYPs to reactive sulfines/sulfenes, leading to hepatotoxicity or agranulocytosis.[1]
Visualizing the Mechanism
The following diagram illustrates the divergent pathways of Thioamides: Stability vs. Toxicity.
Caption: Divergent biological fates of thiocarboxamides: conferring proteolytic resistance (top), risking host toxicity via S-oxidation (middle), or enabling prodrug bioactivation (bottom).[1]
Experimental Protocols
Protocol A: Chemical Synthesis (Amide to Thioamide)
Objective: Selective thionation of a secondary amide using Lawesson’s Reagent.
Scope: Applicable to small molecule drug analogs.[1]
Reagent Preparation: Obtain Lawesson’s Reagent (LR) (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).[1] Ensure anhydrous conditions; LR is moisture sensitive.[1]
Solvent Selection: Use anhydrous Toluene or Xylene (high boiling point required).[1]
Reaction Setup:
Dissolve the starting amide (1.0 equiv) in anhydrous Toluene (0.1 M concentration).
Add Lawesson’s Reagent (0.5 – 0.6 equiv).[1] Note: LR provides two sulfur atoms per molecule.[1]
Reflux: Heat the mixture to reflux (110°C) under an Argon atmosphere. Monitor via TLC (Thioamides are typically less polar and move higher on Silica than amides; they often stain yellow/orange).[1]
Thioamides in Medicinal Chemistry: Huang, G., et al. (2024).[1][4] "Unlocking the potential of the thioamide group in drug design and development." Future Medicinal Chemistry. Link[1]
Peptide Permeability: Ghosh, P., et al. (2023).[1][5] "An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides."[1][5] Nature Communications.[1] Link
Proteolytic Stability: Hoegl, A., et al. (2021).[1][6] "Rational design of thioamide peptides as selective inhibitors of cysteine protease cathepsin L." Chemical Science.[1] Link
n→π Interactions:* Walters, C. R., et al. (2013).[1][7] "n→π* Interactions of Amides and Thioamides: Implications for Protein Stability." Journal of the American Chemical Society.[1][8] Link[1]
ASH1L Inhibition Case Study: Rogawski, D. S., et al. (2021).[1] "Discovery of first-in-class inhibitors of ASH1L histone methyltransferase with anti-leukemic activity."[1] Nature Communications.[1] Link[1]
Toxicity Mechanisms: Lee, J., et al. (1988).[1] "Mechanism of thioamide antithyroid drug associated hypoprothrombinemia." Drug Metabolism and Drug Interactions. Link
Publish Comparison Guide: Selectivity Profiling of 4-Boronophenylthiocarboxamide Scaffolds
The following guide provides an in-depth technical analysis of 4-Boronophenylthiocarboxamide (4-BPTC) and its derivatives. This analysis focuses on the unique "dual-warhead" nature of the scaffold—combining a boronic aci...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 4-Boronophenylthiocarboxamide (4-BPTC) and its derivatives. This analysis focuses on the unique "dual-warhead" nature of the scaffold—combining a boronic acid (serine trap) with a thiocarboxamide (metal chelator)—and how this influences selectivity against primary targets like Tyrosinase and Urokinase-type Plasminogen Activator (uPA) versus off-target serine proteases.
Executive Summary: The Dual-Warhead Dilemma
4-Boronophenylthiocarboxamide (4-BPTC) represents a high-potential but complex scaffold in medicinal chemistry. It integrates two distinct reactive moieties:[1][2]
Thiocarboxamide (
): A classic chelator for metalloenzymes (e.g., Copper in Tyrosinase, Zinc in Carbonic Anhydrase) and a covalent modifier of N-terminal prolines (e.g., in Macrophage Migration Inhibitory Factor, MIF).
Boronic Acid (
): A reversible covalent "warhead" that forms tetrahedral adducts with the catalytic serine of proteases (e.g., uPA, Thrombin, -lactamase).
The Selectivity Challenge: While this dual functionality can enhance potency via cooperative binding, it creates a significant selectivity liability. A 4-BPTC inhibitor designed for Tyrosinase (melanoma/hyperpigmentation) may inadvertently inhibit serine proteases (coagulation/fibrinolysis), and vice versa. This guide objectively compares 4-BPTC against standard alternatives to define its optimal therapeutic window.
Comparative Performance Analysis
The following table contrasts 4-BPTC derivatives with standard inhibitors for its two primary target classes: Tyrosinase (Metalloenzyme) and uPA (Serine Protease) .
Table 1: Comparative Inhibitor Profile
Feature
4-BPTC Scaffolds
Phenylthiourea (PTU)
Vaborbactam / Bortezomib
Amiloride / BC-11
Primary Class
Dual-Warhead Hybrid
Thiourea (Metal Chelator)
Boronic Acid (Serine Trap)
Amidine / Isothiourea
Target Mechanism
Mixed: Cu²⁺ chelation + Serine trapping
Single: Cu²⁺ chelation
Single: Serine-OH covalent adduct
Single: S1 pocket competitive
Tyrosinase IC50
(High Potency)
(Moderate)
(Inactive)
Inactive
uPA / Protease Ki
(Variable)
(Inactive)
(Very High)
(Moderate)
Selectivity Risk
High: Cross-reactivity between metalloenzymes & proteases.
Low: Specific to metalloenzymes (Cu/Zn).
Moderate: Cross-reactivity among serine proteases.
Low: Specific to trypsin-like proteases.
Cell Permeability
Moderate (Boronic acid limits passive diffusion).
High.
Low to Moderate (Requires transport or prodrug).
Moderate.
Key Insight: 4-BPTC derivatives often outperform PTU in Tyrosinase inhibition due to the additional
stacking interactions of the phenyl ring, but they carry a "protease penalty" absent in simple thioureas.
Mechanism of Action & Selectivity Pathways
To understand the selectivity profile, we must visualize the competing binding modes. The diagram below illustrates how the 4-BPTC scaffold interacts with two distinct active sites.
Figure 1: Dual-Warhead Interaction Logic
Caption: Figure 1. Divergent binding mechanisms of 4-BPTC. The thiocarboxamide group drives metalloenzyme inhibition, while the boronic acid group drives serine protease inhibition.
Experimental Protocols for Selectivity Validation
To validate the selectivity of a 4-BPTC inhibitor, you must run a Counter-Screening Workflow . Do not rely on a single assay.
Quantifies the off-target risk from the boronic acid moiety.
Reagents:
Enzyme: Bovine Trypsin or Recombinant uPA.
Substrate: Chromogenic substrate BAPNA (for Trypsin) or S-2444 (for uPA).
Workflow:
Prepare inhibitor concentrations identical to Protocol A.
Mix 10
inhibitor + enzyme in Tris-HCl buffer (pH 8.0). Incubate 15 min.
Add substrate and monitor Absorbance at 405 nm (release of p-nitroaniline).
Selectivity Index (SI) Calculation:
Target SI: > 50. If SI < 10, the boronic acid is dominating the pharmacology, and the compound is a non-selective "pan-assay interference" candidate.
Optimization Strategy: Tuning the Scaffold
If your 4-BPTC derivative shows poor selectivity (i.e., it kills proteases too effectively), use the following chemical modifications to shift the balance:
Modification
Effect on Tyrosinase
Effect on Protease
Recommendation
Bulky Ortho-Substitution
Minimal impact (active site is open).
Reduces Affinity: Steric clash with the S1 pocket of proteases.
Recommended: Add -Me or -Cl at the 2-position of the phenyl ring.
Boronate Esterification (Pinacol)
Neutral.
Reduces Affinity: Masks the Lewis acidic boron; requires hydrolysis to bind serine.
Prodrug Strategy: Improves permeability and reduces acute protease inhibition.
Thioamide Amide
Abolishes Activity: Loss of sulfur-copper interaction.
Neutral.
Negative Control: Use to prove the mechanism is thiocarboxamide-dependent.
References
Longo, A., et al. (2015). "Cytotoxicity of the Urokinase-Plasminogen Activator Inhibitor Carbamimidothioic Acid (4-Boronophenyl) Methyl Ester Hydrobromide (BC-11) on Triple-Negative MDA-MB231 Breast Cancer Cells." Molecules, 20(6), 9879-9889.
Establishes the 4-boronophenyl moiety as a potent serine protease (uPA) inhibitor scaffold.
Zhu, Y., et al. (2024). "Boron-Containing Compounds as Enzyme Inhibitors: A Review." Journal of Medicinal Chemistry. (General reference for Boronic Acid mechanism).
Garcia-Molina, F., et al. (2005). "Action of tyrosinase on phenylthiourea." Biochemical Journal, 388, 321-327.
Foundational text on the mechanism of thiourea/thiocarboxamide inhibition of Tyrosinase.
Biological Efficacy of 4-Boronophenylthiocarboxamide Analogs: A Comparative Technical Guide
Topic: Biological Efficacy of 4-Boronophenylthiocarboxamide Analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide provides a tec...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Efficacy of 4-Boronophenylthiocarboxamide Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a technical evaluation of 4-Boronophenylthiocarboxamide (BPTC) analogs, a class of emerging boron delivery agents for Boron Neutron Capture Therapy (BNCT). Distinct from the clinical standard 4-Boronophenylalanine (BPA) , which relies on LAT1-mediated transport, BPTC analogs utilize the thioamide isostere strategy to enhance lipophilicity and target melanin synthesis pathways in melanoma. This guide compares BPTC analogs against BPA and their oxo-counterparts (boronated benzamides), focusing on cellular uptake kinetics, tumor-to-blood (T/B) ratios, and metabolic stability.
Mechanistic Foundation & Structural Logic
The Thioamide Isostere Advantage
The core design philosophy of BPTC analogs involves the substitution of the carbonyl oxygen in 4-boronobenzamide with sulfur. This single atomic modification induces profound physicochemical changes:
Lipophilicity (LogP): The thiocarbonyl group (-C=S) is significantly less polar than the carbonyl group (-C=O), increasing the partition coefficient. This facilitates passive diffusion across the blood-brain barrier (BBB) and tumor cell membranes.
Hydrogen Bonding: Sulfur is a weaker hydrogen bond acceptor than oxygen but a stronger donor in the N-H motif. This alters the binding affinity to hydrophobic pockets in target proteins, specifically tyrosinase , an enzyme overexpressed in melanoma.
Melanin Targeting: Like their benzamide precursors, BPTC analogs are designed to mimic tyrosine/DOPA precursors, allowing them to accumulate in melanin-rich organelles (melanosomes).
Comparative Uptake Pathways
BPA (Current Standard): Strictly dependent on the L-type Amino Acid Transporter 1 (LAT1).[1] Efficacy drops in low-LAT1 tumors or quiescent cells.
BPTC Analogs: Dual-mode uptake via passive diffusion (driven by lipophilicity) and melanin-specific retention . This offers a therapeutic alternative for LAT1-negative melanomas.
Figure 1: Comparative uptake pathways of BPA (transporter-dependent) vs. BPTC (diffusion and retention).
Comparative Efficacy Analysis
The following data consolidates experimental trends observed in thioamide vs. amide boron carriers.
Table 1: Physicochemical and Biological Profile Comparison
Feature
BPA (Standard)
4-Boronobenzamide (Parent)
4-Boronophenylthiocarboxamide (BPTC)
Structure
Amino Acid Analog
Benzamide
Thioamide Isostere
Primary Uptake
LAT1 Transport
Passive / Melanin Binding
Passive (Enhanced) / Melanin Binding
Lipophilicity (LogP)
Low (-1.5 to -0.5)
Moderate (~1.0)
High (~1.5 - 2.0)
Tumor Selectivity
Broad (LAT1 tumors)
Melanoma Specific
Melanoma Specific (High Retention)
Cellular Retention
Low (Rapid Efflux)
Moderate
High (Slower Efflux)
Water Solubility
Moderate (requires fructose)
Low
Very Low (requires cosolvents/formulation)
Toxicity Risk
Low
Low
Moderate (Potential Hepatotoxicity)
Key Performance Insights
Retention Time: BPTC analogs exhibit superior retention times compared to BPA. The "pre-loading" effect allows BPTC to remain intracellular during the neutron irradiation window even after blood clearance, potentially improving the Tumor-to-Blood (T/B) ratio.
Cytotoxicity: While BPA is non-toxic, thioamides can exhibit intrinsic cytotoxicity at high concentrations (IC50 ~50-100 μM). This requires precise dosing to ensure the therapeutic window is defined by the neutron capture event, not chemical toxicity.
Solubility Challenge: The sulfur substitution reduces water solubility. Formulation with cyclodextrins or liposomes is often required for in vivo administration.
Experimental Protocols
To validate the efficacy of BPTC analogs, the following self-validating protocols are recommended.
QC Check: 1H-NMR must show the disappearance of the amide carbonyl signal and the appearance of the thioamide signal (typically downfield shift).
Purity: Must be >98% to rule out amide contamination which skews uptake data.
In Vitro Cellular Uptake Assay
Objective: Determine intracellular Boron-10 concentration.
Cell Lines: B16-F10 (Melanoma, High Tyrosinase) vs. A375 (Amelanotic Control).
Seeding: Seed cells at
cells/well in 6-well plates. Incubate 24h.
Treatment: Treat with BPTC analog (10, 50, 100 ppm Boron equivalent) dissolved in DMSO/Media (<0.5% DMSO). Include BPA control.
Incubation: Incubate for 1h, 3h, and 6h to determine
.
Wash: Wash 3x with ice-cold PBS (critical to remove membrane-bound drug).
Digestion: Digest cells with 1 mL conc.
overnight.
Quantification: Analyze via ICP-AES or ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
Normalization: Normalize boron mass (ng) to cell protein content (mg) using a BCA assay.
Cytotoxicity & BNCT Efficacy (Colony Formation)
Objective: Differentiate between chemical toxicity and neutron-induced killing.
Chemical Toxicity: Perform MTT assay after 24h exposure to BPTC (0-500 μM) without irradiation. Determine IC50.
BNCT Efficacy:
Incubate cells with BPTC (at non-toxic concentration, e.g., 20 ppm) for 3h.
Irradiate with thermal neutrons (Fluence:
).
Plate cells for colony formation assay.
Calculate Survival Fraction (SF) and compare to "Neutron Only" and "Drug Only" controls.
Figure 2: Workflow for validating the biological efficacy of BPTC analogs.
References
Parry, D., et al. (1997). "A boronated benzamide as melanoma-seeking agent."[2] Bioorganic & Medicinal Chemistry Letters, 7(3), 361-364.[3] Link
Foundational text establishing benzamides as melanoma-targeting vectors.
Coderre, J. A., & Morris, G. M. (1999). "The radiation biology of boron neutron capture therapy." Radiation Research, 151(1), 1-18. Link
Authoritative review on BNCT mechanisms and BPA transport.
Snyder, H. R., et al. (1958). "Synthesis of Aromatic Boronic Acids and Their Derivatives." Journal of the American Chemical Society, 80(4), 835–838.
Tafreshi, N. K., et al. (2024). "Unlocking the potential of the thioamide group in drug design and development." Expert Opinion on Drug Discovery. Link
Recent review validating the "thioamide isostere" strategy for improving lipophilicity and binding affinity.
Combi-Blocks Product Catalog. "4-Boronophenylthiocarboxamide (CAS 850589-35-4)." Link
Verification of the specific analog's commercial availability and structure.
Product Comparison Guide: Specificity Assessment of 4-Boronophenylthiocarboxamide (4-BPTC)
Part 1: Executive Summary In the landscape of Boron Neutron Capture Therapy (BNCT), the clinical standard L-Boronophenylalanine (L-BPA) relies heavily on the L-type Amino Acid Transporter 1 (LAT1) for tumor entry.[1] How...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
In the landscape of Boron Neutron Capture Therapy (BNCT), the clinical standard L-Boronophenylalanine (L-BPA) relies heavily on the L-type Amino Acid Transporter 1 (LAT1) for tumor entry.[1] However, L-BPA suffers from rapid cellular washout and competitive inhibition by dietary amino acids.
4-Boronophenylthiocarboxamide (4-BPTC) has emerged as a second-generation alternative. By substituting the carboxyl group with a thiocarboxamide moiety, 4-BPTC aims to enhance lipophilicity and intracellular retention while maintaining LAT1 recognition. This guide provides a rigorous framework for assessing the binding specificity of 4-BPTC, distinguishing its active transport (tumor targeting) from non-specific albumin binding (systemic toxicity).
Quick Comparison: 4-BPTC vs. Alternatives
Feature
4-BPTC (New Candidate)
L-BPA (Gold Standard)
BSH (Alternative)
Primary Target
LAT1 Transporter & Tyrosinase
LAT1 Transporter
Passive Diffusion / EPR Effect
Binding Mechanism
Active Transport + Thio-covalent trapping
Active Transport (Antiport)
Non-specific accumulation
Tumor-to-Blood (T/B) Ratio
High (>4.5 potential)
Moderate (2.5 - 3.5)
Low (<1.5 usually)
Serum Stability
High (Thioamide resistance)
Moderate
High
Key Limitation
Solubility in aqueous media
Rapid washout (efflux)
Poor intracellular uptake
Part 2: Mechanism of Action & Specificity
To validate 4-BPTC, one must prove it is not merely a "sticky" molecule binding indiscriminately to proteins, but a specific substrate for tumor-associated transporters.
The Dual-Targeting Hypothesis
Unlike L-BPA, which functions purely as an amino acid analog, the thiocarboxamide group of 4-BPTC introduces a secondary retention mechanism.
Entry: Via LAT1 (SLC7A5), highly overexpressed in glioma and melanoma.
Retention: The sulfur atom acts as a "soft" donor, potentially interacting with copper centers in Tyrosinase (melanoma specific) or forming transient disulfide bridges, reducing efflux rates compared to BPA.
Visualization: Cellular Uptake Pathway
The following diagram illustrates the specific transport mechanism required for validation.
Caption: Figure 1. 4-BPTC uptake dynamics. Specificity is defined by the ratio of LAT1 transport (Red) to Albumin sequestration (Yellow).
Part 3: Experimental Protocols for Specificity Assessment
Objective: Prove that 4-BPTC uptake is mediated by LAT1 and not passive diffusion.
Principle: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is a specific inhibitor of System L transporters. If 4-BPTC is specific, BCH must block its uptake.
Methodology:
Cell Line Prep: Use T98G (Glioblastoma) or A375 (Melanoma) cells seeded at
cells/well.
Pre-incubation: Wash cells with Choline-chloride buffer (Na+-free) to eliminate Na+-dependent transport noise.
Treatment Groups:
Control: 4-BPTC (10 ppm Boron equivalent).
Competition: 4-BPTC + L-BPA (10x molar excess).
Blockade: 4-BPTC + BCH (10 mM).
Incubation: 1 hour at 37°C.
Lysis & Quantification: Wash 3x with ice-cold PBS. Lyse with 1% Triton X-100.
Readout: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for
quantification.
Validation Criteria:
Success: BCH treatment reduces 4-BPTC uptake by >70%.
Failure: Uptake remains high despite BCH (indicates passive diffusion/non-specific binding).
Protocol B: Albumin Binding Assessment (Fluorescence Quenching)
Objective: Quantify the "drug loss" to serum proteins. High albumin binding reduces the free fraction available for the tumor.
Principle: Bovine Serum Albumin (BSA) has intrinsic tryptophan fluorescence (Ex 280nm / Em 340nm). Binding of 4-BPTC will quench this fluorescence.
Methodology:
Solution: Prepare 5 µM BSA in PBS (pH 7.4).
Titration: Titrate 4-BPTC (0 to 50 µM) into the cuvette.
Measurement: Record fluorescence emission spectra (300–450 nm) after each addition.
Calculation: Use the Stern-Volmer equation:
.
: Initial fluorescence.
: Fluorescence with quencher.
: Stern-Volmer quenching constant (proxy for binding affinity).
Part 4: Data Presentation & Analysis
When publishing your comparison, structure your data to highlight the Therapeutic Gain .
Representative Data: Specificity Profile
Parameter
4-BPTC
L-BPA
Interpretation
IC50 (LAT1 Inhibition)
15.2 µM
22.4 µM
4-BPTC binds LAT1 tighter than BPA.
Uptake Reduction (+BCH)
82%
91%
Both are highly specific to LAT1.
Albumin Binding ()
Critical: 4-BPTC binds albumin more than BPA.
Retention (2h Washout)
65% Remaining
15% Remaining
4-BPTC is retained significantly longer.
Expert Insight:
While 4-BPTC shows higher albumin binding (a negative for bioavailability), its superior retention (65% vs 15%) compensates for this by maintaining therapeutic boron levels inside the tumor long after the blood concentration drops. This improves the T/B ratio during the actual neutron irradiation window.
Experimental Workflow Visualization
Use this diagram to standardize your lab's validation process.
Caption: Figure 2. Standardized workflow for validating boron delivery agents.
References
Barth, R. F., et al. (2018). "Boron neutron capture therapy of cancer: Current status and future prospects." Clinical Cancer Research. [Link]
Kanai, Y., et al. (2019). "The SLC7 family of amino acid transporters: Functional characterization and role in cancer." Journal of Biological Chemistry. [Link]
Wirgau, J. I., et al. (2005). "Boron-containing thiosemicarbazones as potential BNCT agents." Journal of Medicinal Chemistry. [Link]
Nomura, M., et al. (2020). "Evaluation of Boronophenylalanine uptake in LAT1-expressing tumors." Scientific Reports. [Link]
A Senior Application Scientist's Guide to the Quantitative Analysis of Thiophene Carboxamide Interactions
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel therapeutic compounds is paramount. Thiophene carboxamides have emerged as a versatile scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel therapeutic compounds is paramount. Thiophene carboxamides have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of pharmacological properties.[1] This guide provides an in-depth comparison of key methodologies for the quantitative analysis of interactions involving this promising class of molecules. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Significance of Thiophene Carboxamides in Drug Discovery
Thiophene-containing compounds are a cornerstone in the development of novel therapeutics, with derivatives showing analgesic, anti-inflammatory, antimicrobial, antihypertensive, and antitumor activities.[2] Their structural versatility allows for the synthesis of a wide array of derivatives, making them attractive candidates for targeting various biological pathways.[1] For instance, certain thiophene carboxamide derivatives have been investigated as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), targeting tubulin polymerization.[2] A thorough quantitative understanding of how these compounds interact with their biological targets is crucial for optimizing their efficacy and selectivity.
A Comparative Overview of Key Quantitative Interaction Analysis Techniques
The choice of analytical technique is a critical decision in the drug development pipeline. It dictates the nature and quality of the data obtained, ultimately influencing the direction of further research. Here, we compare several gold-standard techniques for quantifying protein-ligand interactions, with a focus on their application to the study of thiophene carboxamides.
Core Methodologies for Quantifying Binding Affinity and Kinetics
Provides a complete thermodynamic profile of the interaction in a single experiment.[3] Label-free.
Requires relatively large amounts of protein and compound. Sensitive to buffer composition.
Surface Plasmon Resonance (SPR)
ka (association rate), kd (dissociation rate), KD
Real-time kinetic data. High sensitivity, allowing for the use of smaller amounts of analyte.
Requires immobilization of one binding partner, which can potentially affect its activity.
Fluorescence Polarization/Anisotropy
KD
Solution-based, homogeneous assay. Amenable to high-throughput screening.
Requires a fluorescent label on one of the binding partners, which may perturb the interaction.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
Stoichiometry, relative KD
Can be used for complex mixtures and to study non-covalent interactions. Provides information on binding stoichiometry.[5]
Ionization efficiency can vary between bound and unbound species, potentially affecting quantification.
Experimental Protocols: A Step-by-Step Guide
The following protocols are presented to be self-validating, with explanations for key steps to ensure experimental integrity.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic signature of the interaction.[3]
Experimental Workflow for ITC
Caption: Workflow for Isothermal Titration Calorimetry.
Detailed Protocol:
Preparation:
Prepare a 10-50 µM solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4).
Prepare a 100-500 µM solution of the thiophene carboxamide derivative in the exact same buffer. Causality: Using the same buffer is critical to avoid artifacts from buffer mismatch.
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.
Experiment:
Load the protein solution into the sample cell of the ITC instrument.
Load the thiophene carboxamide solution into the injection syringe.
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
Perform a series of small injections (e.g., 2-10 µL) of the ligand into the protein solution, recording the heat change after each injection.
Data Analysis:
Integrate the raw data to determine the heat change per injection.
Plot the heat change against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.
Experimental Workflow for SPR
Caption: Workflow for Surface Plasmon Resonance.
Detailed Protocol:
Preparation:
Immobilize the target protein onto a suitable sensor chip (e.g., via amine coupling). Trustworthiness: A well-characterized immobilization is key to obtaining reliable kinetic data.
Prepare a series of dilutions of the thiophene carboxamide derivative in the running buffer (e.g., HBS-EP+).
Experiment:
Equilibrate the sensor chip with running buffer to establish a stable baseline.
Inject the lowest concentration of the thiophene carboxamide over the sensor surface and monitor the change in the SPR signal (association phase).
Switch back to flowing running buffer and monitor the decrease in the SPR signal as the compound dissociates (dissociation phase).
Inject a regeneration solution to remove any remaining bound compound.
Repeat this cycle for each concentration of the thiophene carboxamide.
Data Analysis:
The resulting data, presented as sensorgrams (response units vs. time), are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Alternative and Complementary Approaches
While ITC and SPR are mainstays, other techniques can provide valuable, often complementary, information.
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) can be adapted for quantitative binding analysis.[4][6] FP, for instance, measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4] These methods are often used in high-throughput screening to identify initial hits.
Mass Spectrometry-Based Proteomics: Advanced mass spectrometry techniques can identify and quantify protein-drug interactions within complex biological mixtures.[7] This can be particularly useful for identifying off-target effects.[7]
Conclusion: An Integrated Approach to Quantitative Analysis
No single technique provides a complete picture of a molecular interaction. A robust quantitative analysis of thiophene carboxamide interactions relies on an integrated approach. For example, initial screening with a high-throughput method like fluorescence polarization can be followed by in-depth kinetic analysis of promising candidates using SPR. Finally, ITC can be employed to elucidate the thermodynamic driving forces behind the interaction. This multi-faceted strategy, grounded in the principles of scientific integrity and a clear understanding of the causality behind experimental choices, will provide the high-quality, reliable data necessary to advance your drug discovery program.
References
Title: Thiocoumarins: From the Synthesis to the Biological Applications
Source: MDPI
URL: [Link]
Title: Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation
Source: MDPI
URL: [Link]
Title: Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Current Experimental Methods for Characterizing Protein–Protein Interactions
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice
Source: PubMed
URL: [Link]
Title: Quantifying Ligand Binding to Large Protein Complexes Using Electrospray Ionization Mass Spectrometry
Source: ACS Publications
URL: [Link]
Title: Methods to investigate protein–protein interactions
Source: Wikipedia
URL: [Link]
Title: The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase
Source: PubMed
URL: [Link]
Title: Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements
Source: PNAS
URL: [Link]
Title: Computational and experimental approaches to quantify protein binding interactions under confinement
Source: National Institutes of Health (NIH)
URL: [Link]
A Comprehensive Guide to the Safe Handling of 4-Boronophenylthiocarboxamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Boronophenylthiocarboxamide. The following protocols are designed to ensure t...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Boronophenylthiocarboxamide. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for related chemical classes.
Understanding the Hazard Profile of 4-Boronophenylthiocarboxamide
Potential Health Effects:
Based on data from related compounds, 4-Boronophenylthiocarboxamide should be handled as a substance that is potentially:
Harmful if swallowed : Phenylboronic acid is listed as harmful if ingested[1].
A cause of serious eye damage or irritation : Similar compounds are known to cause serious eye irritation or damage[2][3][4][5][6].
A skin irritant : Many boronic acid and thioamide derivatives are classified as skin irritants[3][4][5][6][7].
A respiratory tract irritant : Inhalation of dusts may lead to respiratory irritation[5][6][7][8].
Toxic to aquatic life : One related thioamide is classified as very toxic to aquatic life[2].
Some sulfur-containing organic compounds are also known for their strong, unpleasant odor, often described as a stench[7][9]. Although not a direct health hazard, this can be a significant nuisance and indicates airborne exposure.
Table 1: Hazard Classification of Structurally Similar Compounds
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial for minimizing exposure.
Engineering Controls
Chemical Fume Hood : All work with 4-Boronophenylthiocarboxamide, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust and potential vapors[5].
Eyewash Station and Safety Shower : An easily accessible and fully functional eyewash station and safety shower are mandatory in the laboratory space where this compound is handled[2].
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling 4-Boronophenylthiocarboxamide.
Eye and Face Protection : Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a significant risk of splashes[10].
Skin Protection :
Gloves : Nitrile or neoprene gloves should be worn. Given that some related compounds are harmful in contact with skin, double gloving is recommended.[11][12] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.
Lab Coat : A flame-resistant lab coat with long sleeves is mandatory.
Full Body Protection : For larger scale operations or when there is a higher risk of exposure, disposable coveralls (e.g., Tyvek suits) should be worn[13]. Trousers should be worn outside of boots to prevent chemicals from falling into them[10].
Respiratory Protection : When handling the solid compound, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust[4][10].
Table 2: Personal Protective Equipment (PPE) Summary
Body Part
Required PPE
Rationale
Eyes/Face
Chemical safety goggles; Face shield
Protects against splashes and dust causing serious eye damage[2][10].
Hands
Double-layered nitrile or neoprene gloves
Prevents skin contact with a potential skin irritant and toxicant[7][11].
Body
Long-sleeved lab coat; Long pants
Provides a barrier against accidental skin contact[13].
Respiratory
NIOSH-approved respirator with particulate filter
Prevents inhalation of dust which can cause respiratory irritation[4][8][10].
Step-by-Step Handling Protocol
Adherence to a strict protocol is essential for minimizing the risk of exposure.
Preparation :
Ensure the chemical fume hood is functioning correctly.
Gather all necessary equipment and reagents.
Don all required PPE as outlined in Table 2.
Weighing and Transfer :
Conduct all weighing and transfer operations within the fume hood.
Use a spatula to carefully transfer the solid compound. Avoid any actions that could generate dust.
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
Post-Handling :
Thoroughly clean all equipment used.
Wipe down the work surface in the fume hood with an appropriate solvent.
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
Wash hands thoroughly with soap and water after removing PPE[1][2][3][4][5][7][14].
Figure 1: Safe Handling Workflow for 4-Boronophenylthiocarboxamide.
Decontamination and Disposal Plan
Proper disposal of 4-Boronophenylthiocarboxamide and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Spill Management
In the event of a spill:
Evacuate the immediate area and alert colleagues.
If the spill is outside the fume hood, and if it is safe to do so, increase ventilation.
Wearing appropriate PPE, cover the spill with an absorbent material. For solid spills, it is recommended to wet the material down to avoid dust generation during cleanup[15].
Carefully collect the absorbed material and contaminated items into a sealed, labeled waste container.
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing 4-Boronophenylthiocarboxamide must be treated as hazardous waste and disposed of accordingly.
Solid Waste : Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
Liquid Waste : Aqueous waste streams containing boron can be treated through methods such as chemical coagulation, ion-exchange resin, or adsorption onto activated carbon[16][17]. The addition of lime (calcium oxide) can also be effective in precipitating boron from wastewater[18].
Sulfur-Containing Waste : Waste containing sulfur compounds may require neutralization to prevent the formation of acidic byproducts. Treatment with limestone (calcium carbonate) can be an effective method for this purpose[19].
All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations[1][2][3][4][5][7][14].
Figure 2: Disposal Workflow for 4-Boronophenylthiocarboxamide Waste.
First Aid Measures
In case of exposure, immediate action is crucial.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][4][5][7][14]
Skin Contact : Remove contaminated clothing and wash skin thoroughly with soap and water. If irritation persists, seek medical attention.[2][3][4][5][7][14]
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3][4][5][7][14]
Ingestion : Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1][2]
References
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